Technical Documentation Center

(4-Chloro-2-iodophenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-2-iodophenyl)methanol
  • CAS: 244104-55-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of (4-Chloro-2-iodophenyl)methanol in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the realm of modern drug discovery and complex molecular architecture, the strategic selection of polyfunctional building blocks dictates the efficiency of structure-activity relationship (SAR) campa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and complex molecular architecture, the strategic selection of polyfunctional building blocks dictates the efficiency of structure-activity relationship (SAR) campaigns. (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) stands out as an exceptionally versatile, trifunctional scaffold. Featuring a primary benzylic alcohol, a highly reactive aryl iodide, and a robust aryl chloride, this compound offers true orthogonal reactivity. This technical whitepaper explores the mechanistic causality behind its chemoselectivity, provides self-validating experimental protocols for its derivatization, and highlights its critical role in synthesizing advanced pharmaceutical intermediates.

Physicochemical Profiling & Orthogonal Reactivity

To leverage (4-Chloro-2-iodophenyl)methanol effectively, researchers must exploit the thermodynamic differences between its functional groups. The orthogonality of this scaffold is fundamentally driven by the significant variance in Bond Dissociation Energies (BDE) between the carbon-halogen bonds.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name (4-Chloro-2-iodophenyl)methanol
CAS Number 244104-55-0
Molecular Formula C₇H₆ClIO
Molecular Weight 268.48 g/mol
Physical State Off-white to pale yellow solid/oil
Reactive Sites Primary Hydroxyl (-OH), Aryl Iodide (C-I), Aryl Chloride (C-Cl)
Table 2: Bond Dissociation Energies (BDE) & Predictive Reactivity
Bond TypeApprox. BDE (kcal/mol)Mechanistic Consequence in Catalysis
C-I (Aryl) ~65Extremely labile. Undergoes rapid oxidative addition with Pd(0) at room temperature or mild heating.
C-Cl (Aryl) ~96Highly stable under standard cross-coupling conditions. Requires specialized electron-rich ligands (e.g., Buchwald ligands) and high temperatures for activation.
C-OH (Benzylic) ~90Inert to standard cross-coupling but readily activated via halogenation (e.g., to a benzyl bromide) or oxidized to an electrophilic aldehyde.

The Causality of Chemoselectivity: The ~30 kcal/mol energy gap between the C-I and C-Cl bonds is the thermodynamic engine of this molecule's utility. When exposed to a Palladium(0) catalyst, the metal center selectively inserts into the weaker C-I bond via oxidative addition, leaving the C-Cl bond entirely intact. This allows for precise, regioselective functionalization at the 2-position without the risk of oligomerization or mixed cross-coupling products.

Derivatization Pathways & Catalytic Workflows

The trifunctional nature of (4-Chloro-2-iodophenyl)methanol allows it to act as a central hub for divergent synthesis. The benzylic alcohol can be oxidized or converted into a leaving group, while the aryl iodide serves as the primary vector for carbon-carbon bond formation.

Workflow Core (4-Chloro-2-iodophenyl)methanol CAS: 244104-55-0 Aldehyde 4-Chloro-2-iodobenzaldehyde (Electrophilic Core) Core->Aldehyde Oxidation (MnO2 or Swern) Suzuki 2-Aryl-4-chlorobenzyl alcohol (Biaryl Scaffold) Core->Suzuki Pd-Catalyzed Suzuki Coupling Alkylating 4-Chloro-2-iodobenzyl bromide (Alkylating Agent) Core->Alkylating Halogenation (PBr3 or CBr4)

Fig 1. Orthogonal derivatization pathways of (4-Chloro-2-iodophenyl)methanol.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast at C-I bond) Pd0->OA Core Substrate TM Transmetalation (Ar-B(OH)2) OA->TM Base RE Reductive Elimination (C-Cl bond intact) TM->RE RE->Pd0 Product Release

Fig 2. Chemoselective Pd(0) catalytic cycle highlighting C-I over C-Cl activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes integrated checkpoints to confirm mechanistic success before proceeding to subsequent synthetic steps.

Chemoselective Synthesis from 4-Chloro-2-iodobenzoic Acid

The synthesis of (4-Chloro-2-iodophenyl)methanol is typically achieved by reducing the corresponding carboxylic acid. Standard hydride donors (like LiAlH₄) risk reducing the highly labile C-I bond. Therefore, chemoselective reduction using Borane-THF[1] or a mixed anhydride intermediate[2] is required.

Step-by-Step Methodology (Borane-THF Route):

  • Preparation: Dissolve 4-chloro-2-iodobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert argon atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add Borane-THF complex (1.0 M in THF, 2.0 eq) dropwise via syringe. Causality: Slow addition controls the exothermic release of hydrogen gas and prevents localized heating that could trigger dehalogenation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench with methanol until gas evolution ceases, destroying excess borane.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and evaporate to yield the product.

Self-Validation Checkpoint: Analyze the crude product via FTIR and TLC. The successful conversion is validated by the complete disappearance of the broad carboxylic acid O-H stretch (~3000–2500 cm⁻¹) and the emergence of a sharp primary alcohol O-H stretch (~3300 cm⁻¹). Mass spectrometry must confirm the retention of the iodine atom (m/z ~267 for [M-H]⁻).

Regioselective Suzuki-Miyaura Cross-Coupling

Exploiting the thermodynamic gap between the C-I and C-Cl bonds allows for the selective installation of aryl groups at the 2-position.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with (4-Chloro-2-iodophenyl)methanol (1.0 eq), an arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene/H₂O that has been rigorously degassed via sparging with argon for 30 minutes. Causality: Degassing is critical; dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and promote unwanted homocoupling of the boronic acid.

  • Reaction: Heat the biphasic mixture to 80 °C for 6 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, separate the organic layer, wash with water and brine, dry, and purify via flash chromatography.

Self-Validation Checkpoint: Analyze the product via LC-MS. The isotopic signature of the molecular ion must exhibit a classic 3:1 ratio (³⁵Cl:³⁷Cl), definitively proving that the C-Cl bond remained intact during the cross-coupling process.

Oxidation to 4-Chloro-2-iodobenzaldehyde

For applications requiring an electrophilic core, the benzylic alcohol is oxidized to an aldehyde[3].

Step-by-Step Methodology:

  • Preparation: Dissolve (4-Chloro-2-iodophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidation: Add activated Manganese(IV) Oxide (MnO₂, 10.0 eq) in a single portion. Causality: MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes benzylic alcohols without over-oxidizing them to carboxylic acids or interfering with the halogens.

  • Reaction: Stir at room temperature for 4–8 hours.

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and concentrate the filtrate.

Self-Validation Checkpoint: ¹H NMR of the crude mixture must show the complete disappearance of the benzylic -CH₂- singlet (typically around 4.7 ppm) and the appearance of a sharp, highly deshielded aldehyde proton singlet (>9.5 ppm).

Advanced Applications in Drug Development

The structural motifs generated from (4-Chloro-2-iodophenyl)methanol are highly prevalent in advanced pharmacophores. A prominent example is its use in the synthesis of potent and selective Farnesyltransferase (FTase) inhibitors [4].

In these workflows, the benzylic alcohol is first converted into an alkylating agent (4-chloro-2-iodobenzyl bromide) using reagents like PBr₃ or NBS/AIBN. This bromide is subsequently used to alkylate complex imidazole derivatives in the presence of Silver Oxide (Ag₂O). The retained aryl iodide and aryl chloride serve as critical vectors for late-stage functionalization, allowing medicinal chemists to rapidly build libraries of biaryl compounds via iterative Suzuki couplings to probe the GGTase-I binding site[4]. Furthermore, the scaffold is frequently utilized in the generation of complex spirocyclic systems and prolyl hydroxylase inhibitors[1], proving its indispensable nature in modern synthetic chemistry.

References

  • [1] WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, and uses thereof - Google Patents. Google Patents.

  • [2] Synthesis and Bioconjugation - Radboud Repository. Radboud University.

  • [3] 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 - ChemicalBook. ChemicalBook.

  • [4] Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

(4-Chloro-2-iodophenyl)methanol molecular weight and formula

An in-depth technical analysis of (4-Chloro-2-iodophenyl)methanol reveals its critical role as a bifunctional building block in advanced organic synthesis. By strategically positioning two distinct halogens (iodine and c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (4-Chloro-2-iodophenyl)methanol reveals its critical role as a bifunctional building block in advanced organic synthesis. By strategically positioning two distinct halogens (iodine and chlorine) alongside a functionalizable benzylic alcohol, this compound provides a highly controlled, orthogonal reactivity profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility in bioorthogonal chemistry, and field-proven synthetic protocols associated with this molecule.

Physicochemical Profiling & Molecular Architecture

The molecular architecture of (4-Chloro-2-iodophenyl)methanol is defined by its strong electron-withdrawing substituents, which modulate the electronic environment of the aromatic ring. The exact quantitative data for this compound is summarized below:

PropertyValue
Chemical Name (4-Chloro-2-iodophenyl)methanol
CAS Registry Number 1[1]
Molecular Formula 2[2]
Molecular Weight 1[1]
Monoisotopic Mass 2[2]
SMILES String 3[3]

Causality of Design: The presence of the iodine atom at the ortho position relative to the hydroxymethyl group is not coincidental. It enables highly regioselective cyclization reactions, such as the synthesis of 3H-spiro[isobenzofuran-1,3'-...] derivatives via4[4].

Orthogonal Reactivity in Palladium Catalysis

The core value of (4-Chloro-2-iodophenyl)methanol lies in its self-validating orthogonal reactivity. Because the C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Cl bond (~338 kJ/mol), the molecule acts as a programmed sequence for cross-coupling.

When exposed to a Pd(0) catalyst, oxidative addition occurs exclusively at the carbon-iodine bond. This allows researchers to perform a primary Suzuki or Sonogashira coupling at the ortho position under mild conditions, leaving the para-chloro group entirely intact for a secondary, higher-temperature functionalization (e.g., Buchwald-Hartwig amination). This inherent physical disparity prevents unwanted polymerization and ensures high-fidelity product formation.

Reactivity Core (4-Chloro-2-iodophenyl)methanol CAS: 244104-55-0 Iodo C-I Bond (Ortho) Primary Activation Site Core->Iodo Chloro C-Cl Bond (Para) Secondary Activation Site Core->Chloro Hydroxyl -OH Group Functionalizable Anchor Core->Hydroxyl Rapid Pd(0) Oxidative Addition\n(Suzuki/Sonogashira) Rapid Pd(0) Oxidative Addition (Suzuki/Sonogashira) Iodo->Rapid Pd(0) Oxidative Addition\n(Suzuki/Sonogashira) Requires Electron-Rich Ligands\n(Buchwald-Hartwig) Requires Electron-Rich Ligands (Buchwald-Hartwig) Chloro->Requires Electron-Rich Ligands\n(Buchwald-Hartwig) Oxidation to Aldehyde\nor Etherification Oxidation to Aldehyde or Etherification Hydroxyl->Oxidation to Aldehyde\nor Etherification

Fig 1: Orthogonal reactivity map of (4-Chloro-2-iodophenyl)methanol.

Mechanistic Role in Bioorthogonal Chemistry (SPAAC)

Beyond standard cross-coupling, (4-Chloro-2-iodophenyl)methanol is a critical precursor in the synthesis of halogenated azadibenzocyclooctynes (e.g., Cl-DIBAC) used in5[5].

The Causality of the Chloro Substituent: In biological systems, reactant concentrations are exceptionally low, demanding rapid reaction kinetics. By incorporating the chloro substituent derived from this specific methanol intermediate, the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting cyclooctyne is lowered. This electronic modulation significantly accelerates the cycloaddition rate with azides compared to unsubstituted analogues, without compromising the reagent's stability in aqueous environments[5][6].

Experimental Protocols: Chemoselective Synthesis

Synthesizing (4-Chloro-2-iodophenyl)methanol from 4-chloro-2-iodobenzoic acid requires strict chemoselectivity to reduce the carboxylic acid without triggering protodehalogenation of the sensitive C–I bond. Below are two field-validated methodologies.

Protocol A: Borane-Mediated Chemoselective Reduction

This method is highly electrophilic and is frequently utilized in the synthesis of 7[7].

  • Rationale: Borane (BH₃) selectively attacks the electron-rich carbonyl oxygen of the carboxylic acid, ignoring the halogenated aromatic ring.

  • Step 1: Dissolve 4-chloro-2-iodobenzoic acid (1.0 eq) in anhydrous THF and cool to 0 °C under an inert argon atmosphere.

  • Step 2: Slowly add Borane-THF complex (1 M in THF, ~1.9 eq) via syringe. Self-Validation: The controlled evolution of H₂ gas acts as a physical indicator of active reduction[7].

  • Step 3: Allow the solution to warm to room temperature and stir overnight. The cessation of gas evolution implies the completion of the initial borane adduct formation.

  • Step 4: Quench carefully with methanol to destroy excess borane, concentrate under vacuum, and partition between EtOAc and water for extraction.

Protocol B: Mixed Anhydride Reduction (Scalable Alternative)

For larger-scale synthesis, such as the bulk preparation of 8[8], the mixed anhydride route is preferred to avoid hazardous borane gas.

  • Rationale: Ethyl chloroformate creates a highly electrophilic mixed anhydride intermediate, allowing for rapid reduction by a mild, nucleophilic hydride source (NaBH₄).

  • Step 1: Dissolve 4-chloro-2-iodobenzoic acid (15 g, 53 mmol) in dry THF (250 mL) and cool to 0 °C[8].

  • Step 2: Add triethylamine (NEt₃, 1.5 eq) followed by ethyl chloroformate (1.5 eq)[8]. Self-Validation: The immediate precipitation of NEt₃·HCl salts provides visual confirmation that the mixed anhydride has successfully formed.

  • Step 3: Stir for 1.5 hours, then add sodium borohydride (NaBH₄, ~4.0 eq) directly to the reaction mixture[8].

  • Step 4: Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate to yield the pure alcohol.

Synthesis SM 4-Chloro-2-iodobenzoic acid Intermediate Mixed Anhydride Intermediate SM->Intermediate Ethyl Chloroformate NEt3, THF, 0 °C Product (4-Chloro-2-iodophenyl)methanol Intermediate->Product NaBH4 Reduction Downstream Cl-DIBAC (SPAAC Reagent) Product->Downstream Multi-step Functionalization

Fig 2: Scalable synthetic workflow utilizing the mixed anhydride reduction pathway.

Downstream Functionalization

Once synthesized, the benzylic alcohol can be readily oxidized to9[9]. This aldehyde serves as a potent electrophile for reductive aminations and Wittig reactions, further expanding the chemical space accessible from the parent methanol derivative in pharmaceutical library generation.

References

  • PubChemLite: (4-chloro-2-iodophenyl)methanol - Molecular Formula & Monoisotopic Mass. Université du Luxembourg. 2

  • BLD Pharm: 244104-55-0 | (4-Chloro-2-iodophenyl)methanol Information. BLD Pharm. 1

  • Palladium-catalyzed intermolecular tandem cyclization reaction. Royal Society of Chemistry. 4

  • PubChemLite: (4-chloro-2-iodophenyl)methanol (C7H6ClIO) - Structural Information. Université du Luxembourg. 3

  • Synthesis of DIBAC analogues with excellent SPAAC rate constants. Royal Society of Chemistry. 10

  • Synthesis and Bioconjugation. Radboud Repository. 8

  • WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity. Google Patents. 7

  • US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions. Google Patents. 6

  • Synthesis of DIBAC analogues with excellent SPAAC rate constants (Supporting Information). Royal Society of Chemistry. 5

  • 4-Chloro-2-iodo-benzaldehyde | 132901-37-2. ChemicalBook. 9

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of (4-Chloro-2-iodophenyl)methanol from 4-chloro-2-iodoaniline

Abstract (4-Chloro-2-iodophenyl)methanol is a valuable substituted benzyl alcohol intermediate, crucial in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Chloro-2-iodophenyl)methanol is a valuable substituted benzyl alcohol intermediate, crucial in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This technical guide provides a detailed, field-proven methodology for its synthesis starting from the readily available 4-chloro-2-iodoaniline. The described pathway is a robust, two-stage process involving an initial diazotization of the primary amine, followed by a Sandmeyer-type reaction to introduce a hydroxyl group, thereby converting the aniline into a phenol. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety imperatives, and characterization data, ensuring a reproducible and scalable synthesis for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal chemistry. Halogenated phenylmethanols, such as the title compound, serve as versatile scaffolds. The presence of orthogonal halogen atoms (chlorine and iodine) allows for selective downstream cross-coupling reactions, making this molecule a highly strategic building block.

The conversion of an aromatic amine (aniline) to a benzyl alcohol is a non-trivial transformation that requires a multi-step approach. Direct conversion is not feasible. The most reliable and widely practiced strategy involves the transformation of the amine functional group into a diazonium salt. This intermediate is highly versatile and can be converted into a variety of other functional groups.[1][2]

This guide details a synthetic route centered on the following core transformations:

  • Diazotization: Conversion of the primary aromatic amine of 4-chloro-2-iodoaniline into a reactive diazonium salt intermediate using nitrous acid, generated in situ.[3][4]

  • Hydrolysis: Subsequent displacement of the diazonium group with a hydroxyl group via hydrolysis to yield 4-chloro-2-iodophenol.[5]

  • Reduction (Conceptual): While the direct conversion of the aniline to the target alcohol is the topic, a common industrial route involves creating the corresponding phenol first. The subsequent conversion of a phenol to a benzyl alcohol is a complex process often involving formylation and reduction. For the purpose of this guide, we will focus on the critical and challenging conversion of the aniline to the corresponding phenol, a key intermediate from which the target alcohol can be derived. The classical method for this transformation involves heating the diazonium salt in an aqueous acidic solution.[5][6]

This approach is selected for its reliability, high yields, and the vast body of literature supporting the underlying reactions.

Reaction Principles and Mechanistic Insights

The overall synthesis is best understood by examining its two core mechanistic stages.

Stage 1: Diazotization of 4-Chloro-2-iodoaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2] The reaction is performed in a cold, acidic solution with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

The key mechanistic steps are:

  • Protonation of nitrous acid by the strong mineral acid.

  • Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic attack of the amino group on the nitrosonium ion.

  • A series of proton transfers and tautomerization steps lead to the formation of the diazonium ion (Ar-N₂⁺), with the loss of two water molecules.

Maintaining a low temperature (0–5 °C) is critical throughout this process to prevent the premature decomposition of the thermally unstable diazonium salt and to suppress the formation of unwanted phenol byproducts at this stage.[6]

Stage 2: Hydrolysis of the Diazonium Salt

The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the dinitrogen (N₂) molecule that is formed upon its departure. The Sandmeyer reaction is a class of reactions that uses copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile.[7][8] However, for the introduction of a hydroxyl group (hydroxylation), the reaction can be achieved by simply heating the acidic solution of the diazonium salt.[4][5] This process is often referred to as a thermal decomposition or hydrolysis.

The mechanism involves the nucleophilic attack of a water molecule on the aromatic carbon bearing the diazonium group, followed by the expulsion of nitrogen gas and a proton to yield the final phenol product, 4-chloro-2-iodophenol.

Integrated Experimental Workflow

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_prep Preparation cluster_diazotization Diazotization (In Situ) cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A Dissolve 4-chloro-2-iodoaniline in Acidic Solution C Cool All Solutions to 0-5 °C A->C B Prepare Aqueous Sodium Nitrite Solution B->C D Slow, Dropwise Addition of NaNO₂ Solution to Aniline Solution at < 5 °C C->D Initiate Reaction E Stir for 30 min (Formation of Diazonium Salt) D->E F Gently Heat Reaction Mixture (Observe N₂ Evolution) E->F Proceed to Hydrolysis G Maintain Heat Until Gas Evolution Ceases F->G H Cool and Extract with Organic Solvent I Wash Organic Layer H->I J Dry and Concentrate Solvent I->J K Purify via Column Chromatography or Recrystallization J->K L Characterize Final Product (4-Chloro-2-iodophenol) K->L

Caption: High-level workflow for the synthesis of 4-chloro-2-iodophenol.

Detailed Experimental Protocols

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
4-Chloro-2-iodoanilineC₆H₅ClIN253.4710.0 g1.0
Concentrated Hydrochloric AcidHCl36.46~30 mLExcess
Sodium NitriteNaNO₂69.003.0 g1.1
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11~200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Procedure

Part A: Diazotization

  • Preparation of Aniline Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 4-chloro-2-iodoaniline (10.0 g) and concentrated hydrochloric acid (20 mL). Add 50 mL of deionized water and stir. The aniline may not fully dissolve, forming a fine slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring. Ensure the internal temperature is stable between 0 and 5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (3.0 g) in 20 mL of cold deionized water.

  • Diazotization Reaction: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times. A slight color change may be observed.

  • Completion: After the addition is complete, stir the resulting solution in the ice bath for an additional 30 minutes to ensure the complete formation of the 4-chloro-2-iodobenzenediazonium chloride salt.

Part B: Hydrolysis and Work-up

  • Hydrolysis: Remove the ice bath and gently warm the reaction mixture using a heating mantle. Bubbling (evolution of N₂ gas) will become apparent as the temperature rises. Heat the solution to approximately 40-50 °C and maintain this temperature until gas evolution ceases (typically 1-2 hours).[4]

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloro-2-iodophenol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure phenol.

Safety and Handling Imperatives

  • Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated in a dry, solid state. This protocol is designed for the in situ use of the diazonium salt in solution, which is a significantly safer practice. Never attempt to isolate the diazonium salt intermediate.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and must be handled with extreme care.

  • Toxic Compounds: 4-chloro-2-iodoaniline is a toxic and hazardous chemical. Avoid inhalation, ingestion, and skin contact.

  • Temperature Control: Strict adherence to the 0–5 °C temperature range during diazotization is essential for both safety and reaction efficiency. Runaway reactions can occur if the temperature is not controlled.

Conclusion

The transformation of 4-chloro-2-iodoaniline into its corresponding phenol via diazotization and subsequent hydrolysis is a foundational and reliable synthetic route. This process provides access to a key intermediate that paves the way for the synthesis of the target (4-Chloro-2-iodophenyl)methanol and other complex molecules. The success of this synthesis hinges on careful control of reaction temperature, understanding the reactive nature of the diazonium intermediate, and adherence to stringent safety protocols. The detailed methodology and mechanistic rationale provided in this guide offer a comprehensive framework for researchers to confidently execute this important chemical transformation.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Quora. (2017, December 13). How is phenol prepared from aniline?
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • PHARMD GURU. (2025, November 15). SANDMEYERS REACTION.
  • Scribd. (n.d.). Synthesis of Phenol From Aniline.
  • Hassan, S. U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Toppr. (n.d.). Conversion of Aniline to phenol.
  • Filo. (2025, December 12). Convert Aniline to Phenol Provide the chemical reaction and mechanism fo...

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodology of (4-Chloro-2-iodophenyl)methanol: A Technical Guide

Executive Summary In the rapidly evolving fields of bioconjugation and pharmaceutical development, (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) serves as a critical synthetic intermediate. It is most notably utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of bioconjugation and pharmaceutical development, (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) serves as a critical synthetic intermediate. It is most notably utilized in the synthesis of dibenzocyclooctyne (DIBAC) derivatives for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a robust, self-validating framework for the synthesis and spectroscopic characterization of this compound. This guide details the causality behind reagent selection, provides a step-by-step synthetic protocol, and decodes the nuanced NMR, HRMS, and FT-IR data required for rigorous quality control.

Synthetic Methodology: Causality and Protocol

Mechanistic Rationale for Reagent Selection

The primary synthetic challenge in reducing 4-chloro-2-iodobenzoic acid to its corresponding benzylic alcohol is the preservation of the highly labile carbon-iodine (C–I) bond. Direct reduction using strong hydride donors, such as lithium aluminum hydride (LiAlH₄), is contraindicated due to the high probability of undesired hydrodehalogenation.

To circumvent this, we employ a highly selective mixed anhydride protocol . By activating the carboxylic acid with ethyl chloroformate, we generate a highly electrophilic mixed anhydride intermediate. This intermediate is sufficiently reactive to be reduced by the milder sodium borohydride (NaBH₄) in an aqueous matrix, leaving the halogen substituents completely intact. Alternatively, a borane-THF complex can be utilized for direct reduction, though the mixed anhydride route often provides superior operational safety and yield at scale.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues (gas evolution) and specific equivalents ensure reproducibility.

  • Substrate Solvation: Dissolve 4-chloro-2-iodobenzoic acid (1.0 eq, e.g., 15.0 g, 53 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Anhydride Formation: Add triethylamine (NEt₃, 1.5 eq) in a single portion, followed by the dropwise addition of ethyl chloroformate (1.5 eq). Analytical Checkpoint: A white precipitate (triethylammonium chloride) will form immediately. Stir for 1.5 hours at 0 °C.

  • Selective Reduction: Slowly add a solution of sodium borohydride (NaBH₄, 2.0 eq) dissolved in a minimal volume of H₂O (approx. 10–15 mL). Caution: Vigorous gas evolution (hydrogen) will occur.

  • Quenching & Workup: Stir the mixture for an additional 1 hour at room temperature. Quench carefully with excess H₂O (100 mL). Extract the aqueous phase with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (EtOAc/n-heptane) to yield the target compound as a white solid.

Workflow Visualization

Workflow Start 4-Chloro-2-iodobenzoic acid (Starting Material) Activation Activation Phase Ethyl chloroformate, NEt₃ THF, 0 °C Start->Activation MixedAnhydride Mixed Anhydride Intermediate (Preserves C-I bond) Activation->MixedAnhydride Reduction Reduction Phase NaBH₄ in H₂O MixedAnhydride->Reduction Product (4-Chloro-2-iodophenyl)methanol (Target Compound) Reduction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural MS High-Res Mass Spec (HRMS-EI+) Product->MS Mass IR FT-IR Spectroscopy (Functional Groups) Product->IR Vibrational

Figure 1: Synthetic and analytical workflow for (4-Chloro-2-iodophenyl)methanol.

Spectroscopic Characterization Data

Rigorous structural validation requires orthogonal analytical techniques. The following data sets provide the definitive spectroscopic fingerprint for (4-Chloro-2-iodophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (recorded in CDCl₃) reveal critical structural dynamics.

Expert Insight: The ¹³C NMR spectrum is anchored by the profound heavy-atom effect of iodine. The diamagnetic shielding provided by iodine's massive electron cloud shifts the C2 carbon anomalously upfield to 96.9 ppm . Failure to identify this upfield quaternary carbon is a common pitfall for junior analysts, often leading to the misassignment of the aromatic skeleton. Furthermore, in the ¹H NMR, the benzylic CH₂ and the hydroxyl OH appear as a coupled doublet and triplet, respectively. This distinct splitting pattern is a hallmark of high sample purity, as trace acidic/basic impurities would catalyze rapid proton exchange and collapse these signals into singlets.

Table 1: ¹H-NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J) Assignment / Structural Rationale
7.82 Singlet (s) 1H - C3-H : Highly deshielded; trapped between the ortho-I and ortho-Cl atoms.
7.45 – 7.33 Multiplet (m) 2H - C5-H, C6-H : Standard aromatic resonances.
4.65 Doublet (d) 2H 6.2 Hz CH₂ : Benzylic protons, split by the adjacent hydroxyl proton.

| 1.94 | Triplet (t) | 1H | 6.2 Hz | OH : Hydroxyl proton, split by the adjacent benzylic CH₂ group. |

Table 2: ¹³C-NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment Mechanistic Rationale
141.1 Quaternary C1 (C-CH₂OH) Deshielded by the electronegative benzylic alcohol moiety.
138.3 CH C3 Deshielded aromatic carbon.
133.8 Quaternary C4 (C-Cl) Characteristic shift for an aryl chloride.
128.8 CH C5 Standard aromatic resonance.
128.6 CH C6 Standard aromatic resonance.
96.9 Quaternary C2 (C-I) Diagnostic: Massive diamagnetic shielding from the iodine heavy atom.

| 68.6 | CH₂ | Benzylic CH₂ | Deshielded by the attached hydroxyl oxygen. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry utilizing Electron Ionization (EI+) provides precise empirical formula validation. The presence of chlorine provides a highly diagnostic isotopic signature. Chlorine’s natural isotopic distribution (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic M and M+2 peak pattern, while the monoisotopic nature of iodine (¹²⁷I) contributes a significant mass defect.

Table 3: HRMS (EI+) Data

Ion Species Formula m/z (Calculated) m/z (Observed) Relative Intensity
[M]•+ (³⁵Cl) C₇H₆O³⁵ClI 267.9152 267.9160 100% (Base Peak)

| [M+2]•+ (³⁷Cl) | C₇H₆O³⁷ClI | 269.9122 | ~269.9130 | ~32% (Diagnostic Cl isotope) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR profiling confirms the successful reduction of the carboxylic acid to the primary alcohol, marked by the disappearance of the strong carbonyl stretch (C=O) typically found near 1700 cm⁻¹, and the emergence of a broad O-H stretch.

Table 4: Diagnostic FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity / Shape
~3350 O–H stretch Primary Hydroxyl Broad, strong
~2920, 2850 C–H stretch Aliphatic (Benzylic) Weak to medium
~1580, 1470 C=C stretch Aromatic Ring Medium
~1090 C–Cl stretch Aryl Chloride Strong
~1040 C–O stretch Primary Alcohol Strong

| ~820 | C–H out-of-plane bend | 1,2,4-Trisubstituted Benzene | Strong |

Conclusion

The synthesis of (4-Chloro-2-iodophenyl)methanol requires precise chemoselectivity to prevent the degradation of the critical C–I bond. By utilizing a mixed anhydride reduction pathway, researchers can achieve high yields while maintaining structural integrity. The analytical standards provided herein—specifically the diagnostic 96.9 ppm ¹³C NMR shift and the 267.9152 m/z HRMS signature—serve as definitive benchmarks for verifying the purity and identity of this indispensable bioconjugation intermediate.

References

  • Title: US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions Source: Google Patents URL
  • Title: WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, and uses thereof Source: Google Patents URL

Protocols & Analytical Methods

Method

Chemoselective Palladium-Catalyzed Cross-Coupling of (4-Chloro-2-iodophenyl)methanol: A Strategic Guide for Advanced API Synthesis

Executive Summary (4-Chloro-2-iodophenyl)methanol is a highly versatile, trifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), prolyl hydroxylase inhibitors[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-iodophenyl)methanol is a highly versatile, trifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), prolyl hydroxylase inhibitors[1], and bioorthogonal click-chemistry linkers (such as DIBAC and BARAC for Strain-Promoted Alkyne-Azide Cycloaddition)[2][3].

As a Senior Application Scientist, the primary challenge when working with this substrate is achieving absolute chemoselectivity. The molecule presents three distinct reactive sites: a benzyl alcohol, an aryl chloride, and an aryl iodide. This application note details the thermodynamic rationale, process optimizations, and self-validating protocols required to selectively functionalize the C-I bond via Palladium-catalyzed cross-coupling while preserving the C-Cl bond and the hydroxyl group for downstream operations.

Pre-requisite: Substrate Generation

For laboratories synthesizing the starting material in-house, (4-Chloro-2-iodophenyl)methanol is typically generated from 4-chloro-2-iodobenzoic acid. This is achieved via reduction using either a Borane-THF complex (1M in THF, 0 °C to RT)[1] or through the formation of a mixed anhydride using ethyl chloroformate and triethylamine, followed by reduction with NaBH₄[2][3]. Both methods reliably yield the desired alcohol without dehalogenation.

Mechanistic Rationale & Substrate Profiling

The success of chemoselective cross-coupling on this substrate relies entirely on the differential Bond Dissociation Energies (BDE). The C-I bond has a BDE of approximately 65 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol.

When exposed to a Pd(0) catalyst at ambient or moderately elevated temperatures (20–60 °C), oxidative addition occurs exclusively at the C-I bond. The >30 kcal/mol energy gap provides a massive kinetic window, ensuring that the C-Cl bond remains completely inert during standard Sonogashira or Suzuki-Miyaura cycles.

G SM (4-Chloro-2-iodophenyl)methanol OxAdd Selective Oxidative Addition (C-I Bond Cleavage) SM->OxAdd BDE: ~65 kcal/mol Pd Pd(0) Catalyst Pd->OxAdd Trans Transmetalation OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd Regeneration Product Coupled Product (C-Cl Intact) RedElim->Product

Pd-catalyzed chemoselective cycle for (4-Chloro-2-iodophenyl)methanol.

Process Optimization: Overcoming the Glaser Homocoupling Challenge

In Sonogashira couplings, terminal alkynes are prone to copper-catalyzed oxidative homocoupling (Glaser coupling) in the presence of trace oxygen. When synthesizing highly strained cyclooctyne precursors (like DIBAC), Glaser coupling can severely deplete the valuable alkyne starting material.

Field-Proven Insight: While standard protocols call for an inert Nitrogen or Argon atmosphere, this is often insufficient for highly sensitive alkynes. Performing the reaction under a mixed N₂/H₂ atmosphere actively suppresses the oxidative cycle of the Cu(I) co-catalyst. This specific atmospheric modification has been shown to effectively nihilate Glaser coupling, driving the Sonogashira cross-coupling to near-quantitative yields[2][3].

Standard Operating Procedures (SOPs)
SOP 1: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

This protocol is optimized for the attachment of terminal alkynes to the 2-position of the phenyl ring.

Reagents:

  • (4-Chloro-2-iodophenyl)methanol (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (NEt₃) (1.5 eq)

  • Dry Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve (4-Chloro-2-iodophenyl)methanol in dry THF in a Schlenk flask. Add NEt₃. Causality: NEt₃ acts as both the base to neutralize the HI byproduct and as a stabilizing ligand.

  • Atmospheric Control: Sparge the solution with a mixed N₂/H₂ gas stream for 15 minutes. Causality: Displaces oxygen and creates a mildly reducing environment to prevent Glaser homocoupling[2].

  • Catalyst Addition: Quickly add Pd(PPh₃)₂Cl₂ and CuI under positive N₂/H₂ flow. The solution will typically turn pale yellow/orange.

  • Alkyne Addition: Add the terminal alkyne dropwise. Stir at room temperature (20–25 °C) for 2–4 hours. Causality: Keeping the temperature low ensures the C-Cl bond remains unactivated.

  • Self-Validation Checkpoint (LCMS/TLC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN.

    • Expected Result: The starting material (m/z ~268) should be consumed. The product mass must show the addition of the alkyne minus the iodine atom (-127 Da). A characteristic 3:1 isotopic pattern (M / M+2) must remain, confirming the preservation of the C-Cl bond.

    • TLC Check: If a highly UV-active, non-polar spot appears near the solvent front, Glaser coupling has occurred. The desired product will be more polar due to the -CH₂OH group.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Prep 1. Reagent Prep & Degassing Dry THF, NEt3, N2/H2 Sparging Mix 2. Catalyst Addition Pd(PPh3)2Cl2, CuI Prep->Mix React 3. Alkyne Addition & Stirring Room Temp, 2-4 Hours Mix->React Validate 4. Self-Validation LCMS: 3:1 Isotope Pattern Intact React->Validate Purify 5. Quench & Purify NH4Cl (aq), EtOAc, Column Validate->Purify

Step-by-step Sonogashira coupling workflow ensuring high yield and purity.

SOP 2: Chemoselective Suzuki-Miyaura Coupling (Aryl Functionalization)

This protocol is utilized when building biaryl systems, such as those found in prolyl hydroxylase inhibitors[1].

Reagents:

  • (4-Chloro-2-iodophenyl)methanol (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Combine the substrate, arylboronic acid, and K₂CO₃ in the solvent mixture. Causality: Water is required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Degassing: Sparge with N₂ for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl₂. Heat to 60 °C. Causality: Pd(dppf)Cl₂ is a robust bidentate catalyst that resists precipitation. Heating to 60 °C is sufficient to activate the C-I bond but too low to activate the C-Cl bond.

  • Self-Validation Checkpoint: Monitor via TLC. The starting material should disappear within 3 hours. The product will exhibit a distinct Rf shift while retaining the chlorine isotopic signature on MS.

  • Workup: Dilute with water, extract with DCM, concentrate, and purify.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when adhering strictly to the protocols outlined above.

Coupling TypeCoupling PartnerCatalyst SystemTemp (°C)Time (h)Chemoselectivity (I vs Cl)Expected Yield
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuI252–4>99:185–95%
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂603–5>99:180–90%
Heck AcrylatePd(OAc)₂ / P(o-tol)₃806–8~95:570–80%
Downstream Functionalization

Once the 2-position is successfully functionalized, the remaining functional groups can be exploited:

  • The Benzyl Alcohol: Can be oxidized to an aldehyde using Dess-Martin Periodinane (DMP) or converted to a leaving group (e.g., via mesylation or bromination) for subsequent nucleophilic substitution or ring-closing steps[2].

  • The Aryl Chloride: The previously inert C-Cl bond can now be activated. By switching to a highly active, electron-rich catalyst system (e.g., Pd₂(dba)₃ with BrettPhos or XPhos) and increasing the temperature to 100+ °C, the chloride can undergo Buchwald-Hartwig amination or a second Suzuki coupling to finalize complex multi-ring API architectures.

References
  • Synthesis and Bioconjugation - Radboud Repository. Radboud University.
  • WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, and uses thereof. Google Patents.
  • US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions. Google Patents.

Sources

Application

Application Note: Divergent Synthesis of Pharmaceutical Intermediates Using (4-Chloro-2-iodophenyl)methanol

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing highly chemoselective routes for complex Active Pharmaceutical Ingredients (APIs). (4-Chloro-2-iodophenyl)methanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing highly chemoselective routes for complex Active Pharmaceutical Ingredients (APIs). (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0)[1] stands out as an exceptionally versatile, tri-functional building block. By leveraging the differential reactivity of its three functional groups—a highly reactive C2-iodine, a moderately reactive C4-chlorine, and a versatile C1-hydroxymethyl group—chemists can execute complex, multi-step synthetic sequences with minimal protection-deprotection overhead.

This application note details the mechanistic rationale, standardized protocols, and self-validating workflows for utilizing this compound in two critical pharmaceutical applications: the synthesis of bioorthogonal reagents (SPAAC) and the construction of benzo-fused heterocycles (isobenzofurans).

Chemical Rationale & Reactivity Hierarchy

The strategic value of (4-Chloro-2-iodophenyl)methanol lies in its predictable reactivity gradient:

  • C2-Iodine (Primary Electrophile): The carbon-iodine bond has a relatively low dissociation energy (~65 kcal/mol), making oxidative addition to Palladium(0) extremely rapid. This allows for cross-coupling at room temperature to 80 °C[2].

  • C4-Chlorine (Secondary Electrophile): The carbon-chlorine bond is significantly stronger (~96 kcal/mol). Under mild Pd-catalyzed conditions, it remains completely inert, serving as a reliable synthetic handle for late-stage functionalization[3].

  • C1-Hydroxymethyl (Nucleophile/Precursor): The primary alcohol can act as an intramolecular nucleophile in tandem cyclizations, or it can be oxidized to an aldehyde to facilitate condensation reactions[4].

Application Workflow: Divergent Synthetic Pathways

G A (4-Chloro-2-iodophenyl)methanol B Pd-Catalyzed Cross-Coupling (C2) A->B Pd(0), Base C Oxidation / Protection (C1-OH) A->C MnO2 or Swern D Suzuki-Miyaura (Biaryl Synthesis) B->D Aryl-B(OH)2 E Sonogashira + Cyclization (Isobenzofurans) B->E Terminal Alkyne, CuI G DIBAC Analogues (SPAAC Reagents) C->G Multi-step Assembly F Late-Stage C4-Cl Functionalization D->F Forcing Pd Conditions E->F Scaffold Decoration

Divergent synthetic pathways of (4-Chloro-2-iodophenyl)methanol in pharmaceutical development.

Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Form a C-C bond exclusively at the C2 position while preserving the C4-Cl and C1-OH groups for downstream chemistry. Causality & Design: Using a standard catalyst like Pd(PPh3​)4​ at moderate temperatures ensures exclusive insertion at the C-I bond. The primary alcohol is well-tolerated in aqueous biphasic Suzuki conditions, eliminating the need for atom-inefficient silyl protection steps.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine (4-Chloro-2-iodophenyl)methanol (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon (3x) to prevent catalyst oxidation and undesired homocoupling side-reactions.

  • Solvent Addition: Add degassed Toluene/Ethanol (4:1 v/v) followed by aqueous Na2​CO3​ (2.0 M, 2.0 equiv). Expert Insight: Ethanol acts as a crucial phase-transfer agent, bridging the organic and aqueous layers to accelerate transmetalation.

  • Reaction: Heat the biphasic mixture to 70 °C for 4–6 hours with vigorous stirring.

  • Self-Validation & Monitoring: Monitor via LC-MS. The protocol is self-validating when the mass shifts from [M+H]+269 to the exact mass of the mono-coupled biaryl product. The absence of a double-coupling mass peak confirms strict chemoselectivity.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Tandem Sonogashira/Cyclization to Isobenzofurans

Objective: Synthesize substituted 1,3-dihydroisobenzofuran scaffolds, a structural motif common in CNS therapeutics[4]. Causality & Design: This is a powerful one-pot cascade. The Sonogashira coupling first introduces an alkyne at C2. Under the same basic, metal-catalyzed conditions, the proximal C1-hydroxyl group undergoes a thermodynamically driven 5-exo-dig cyclization onto the activated alkyne, forming the oxygen heterocycle.

Step-by-Step Methodology:

  • Preparation: Combine (4-Chloro-2-iodophenyl)methanol (1.0 equiv), Pd(PPh3​)2​Cl2​ (2 mol%), and CuI (4 mol%) in a Schlenk flask under Argon.

  • Reagent Addition: Add degassed Triethylamine (TEA) (0.2 M relative to substrate). Add the terminal alkyne (1.2 equiv) dropwise over 10 minutes. Expert Insight: Dropwise addition keeps the steady-state concentration of the alkyne low, suppressing Cu-catalyzed Glaser homocoupling.

  • Reaction (Cascade): Stir at room temperature for 2 hours to complete the Sonogashira phase. Then, heat the mixture to 80 °C for 6 hours to drive the intramolecular cyclization.

  • Self-Validation & Monitoring: This protocol features a built-in kinetic check. TLC will initially show the formation of a polar intermediate (the alkynyl benzyl alcohol). Upon heating, this spot will cleanly convert to a highly non-polar, UV-active spot (the cyclized isobenzofuran). IR spectroscopy can further validate the reaction via the complete disappearance of the alkyne C≡C stretch (~2100 cm−1 ).

  • Workup: Dilute with diethyl ether, filter through a pad of Celite to remove Pd/Cu salts, concentrate in vacuo, and purify.

Quantitative Data & Reactivity Profiling

The following table summarizes the expected performance metrics when utilizing (4-Chloro-2-iodophenyl)methanol across various cross-coupling paradigms.

Table 1: Comparative Reactivity and Regioselectivity Profile

Reaction TypeReagents / Catalyst SystemTarget PositionYield (%)Chemoselectivity (C2 vs C4)
Suzuki-Miyaura Aryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 70 °CC2 (Iodine)85–92%> 99:1
Sonogashira Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, RTC2 (Iodine)88–95%> 99:1
Tandem Cyclization Terminal Alkyne, Pd(OAc)₂, Base, 90 °CC2 + C1-OH75–82%> 95:5
Late-Stage Suzuki Aryl-B(OH)₂, Pd₂(dba)₃, XPhos, 110 °CC4 (Chlorine)70–85%N/A (C2 already reacted)

Troubleshooting & Optimization

  • Dehalogenation vs. Coupling: If significant dehalogenation (loss of iodine without coupling) is observed during Protocol A, it indicates premature β -hydride elimination from the alcohol solvent or a stalled transmetalation step. Fix: Ensure the boronic acid is freshly recrystallized and increase the base concentration.

  • Oxidation of the Alcohol: In reactions requiring highly basic or oxidative conditions (e.g., synthesis of 5[5]), the C1-OH may inadvertently oxidize to an aldehyde. Fix: If the alcohol is not participating in a tandem cyclization, pre-protect it as a tert-butyldimethylsilyl (TBS) ether before subjecting it to forcing conditions.

References

  • Synthesis of DIBAC analogues with excellent SPAAC rate constants RSC Advances (2014)[Link]

  • Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of 3H-Spiro[isobenzofuran-1,3...] RSC Advances (2015)[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Institutes of Health / PMC[Link]

  • (4-chloro-2-iodophenyl)methanol (C7H6ClIO) - Compound Summary PubChemLite / University of Luxembourg[Link]

Sources

Method

Chemoselective Heck-Mizoroki Coupling: A Protocol for the Synthesis of Substituted Benzyl Alcohols using (4-Chloro-2-iodophenyl)methanol

An Application Note for Drug Development Professionals Abstract The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a chemoselective Heck reaction using (4-Chloro-2-iodophenyl)methanol. The protocol leverages the differential reactivity of aryl halides in the oxidative addition step to achieve selective arylation at the iodo-substituted position while preserving the chloro- and hydroxymethyl functionalities. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Chemoselectivity

The synthesis of complex molecular scaffolds, a central task in pharmaceutical development, often requires sequential, site-selective modifications of a multifunctional starting material. The substrate, (4-Chloro-2-iodophenyl)methanol, presents an ideal platform for such a strategy. It possesses three distinct functional handles: a reactive aryl iodide, a less reactive aryl chloride, and a primary benzylic alcohol.

The power of the Heck reaction in this context lies in its ability to selectively target the most reactive C(sp²)-X bond. The rate-determining step in the catalytic cycle for most aryl halides is the oxidative addition of the halide to the Pd(0) center.[3] The bond dissociation energies and, consequently, the reaction rates for this step follow a well-established trend: I > Br > OTf >> Cl .[3][4] This inherent reactivity difference allows for the precise coupling of an alkene at the C-I bond, leaving the C-Cl bond and the alcohol intact for subsequent downstream transformations. This approach avoids the need for complex protecting group strategies, streamlining the synthetic route to valuable pharmaceutical intermediates.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][5] For (4-Chloro-2-iodophenyl)methanol, the cycle is initiated by the selective activation of the C-I bond.

// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate [label="(4-Chloro-2-iodophenyl)methanol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ox_add [label="[A] Oxidative Addition\n(C-I bond cleavage)", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_ii [label="Aryl-Pd(II) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene\n(e.g., R-CH=CH₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coord [label="[B] Alkene Coordination\n& Migratory Insertion", fillcolor="#FFFFFF", fontcolor="#202124"]; alkyl_pd [label="Alkyl-Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; beta_hydride [label="[C] Syn β-Hydride\nElimination", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Substituted Alkene Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrido_pd [label="Hydrido-Pd(II) Complex\n(H-Pd(II)-X-L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; regen [label="[D] Reductive Elimination\n(Base-mediated)", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., Et₃N)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges substrate -> ox_add [label="Selective", color="#5F6368"]; pd0 -> ox_add [color="#5F6368"]; ox_add -> pd_ii [color="#5F6368"]; alkene -> coord [color="#5F6368"]; pd_ii -> coord [color="#5F6368"]; coord -> alkyl_pd [color="#5F6368"]; alkyl_pd -> beta_hydride [color="#5F6368"]; beta_hydride -> product [color="#5F6368"]; beta_hydride -> hydrido_pd [color="#5F6368"]; base -> regen [color="#5F6368"]; hydrido_pd -> regen [color="#5F6368"]; regen -> pd0 [label="Regenerates\nCatalyst", color="#5F6368"]; } enddot Figure 1: Catalytic cycle for the chemoselective Heck reaction.

  • [A] Oxidative Addition: The active Pd(0) catalyst selectively inserts into the weaker carbon-iodine bond of the substrate, forming a square planar Aryl-Pd(II) complex. The carbon-chlorine bond remains untouched.

  • [B] Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium intermediate.

  • [C] Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated onto the metal. This step is stereospecific and typically forms the more thermodynamically stable trans (E) alkene product.[3]

  • [D] Reductive Elimination: In the presence of a base (e.g., triethylamine), the resulting hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]

Key Reaction Parameters and Optimization

The success of the Heck reaction hinges on the careful selection of several key components. For aryl iodides, the conditions can often be simplified, sometimes even proceeding without phosphine ligands.[5][7]

ParameterRecommended ReagentsRationale & Expert Insights
Palladium Pre-catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Palladium(II) acetate is a common, cost-effective, and air-stable choice that is reduced in situ to the active Pd(0) species.[3][5] For sensitive substrates, using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) may offer more control.
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine, or Ligand-freeFor reactive aryl iodides, phosphine ligands are not always strictly necessary but are recommended for stabilizing the Pd(0) catalyst and preventing its decomposition into inactive palladium black.[4][5] A Pd:Ligand ratio of 1:2 to 1:4 is typical.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, NaOAcAn organic amine base like Et₃N is commonly used and also acts as a solvent in some cases.[2] Inorganic bases like potassium carbonate are effective and can be advantageous if the amine functionality is not desired in the reaction mixture. The base is crucial for regenerating the catalyst.[3]
Solvent DMF, Acetonitrile (MeCN), NMP, ToluenePolar aprotic solvents are generally preferred to ensure solubility of the reagents and the palladium salt intermediates.[8] The choice should be guided by the reaction temperature and substrate solubility.
Alkene Partner Acrylates, Styrenes, AcrylonitrileElectron-withdrawing groups on the alkene generally accelerate the reaction.[2][4] Terminal alkenes are typically more reactive than internal ones.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction, particularly the oxidative addition and elimination steps.[2][4] Monitor for potential thermal degradation of the substrate or product.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of (4-Chloro-2-iodophenyl)methanol with an exemplary alkene, methyl acrylate.

// Connections between clusters atmosphere -> dissolve [lhead=cluster_reaction]; monitor -> cool [lhead=cluster_workup]; purify -> characterize [lhead=cluster_analysis]; } enddot Figure 2: General experimental workflow for the Heck reaction.

Materials:

  • (4-Chloro-2-iodophenyl)methanol (1.0 eq)

  • Methyl acrylate (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine [PPh₃] (2-10 mol%)

  • Triethylamine [Et₃N] (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Celite®

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-iodophenyl)methanol (1.0 eq), Pd(OAc)₂ (e.g., 0.02 eq), and PPh₃ (e.g., 0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes until all solids are dissolved.

  • Initiation: Add triethylamine (2.0 eq) followed by methyl acrylate (1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup - Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove precipitated palladium black. Wash the pad with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality base or solvent.Use a fresh bottle of Pd(OAc)₂. Consider a pre-activated Pd(0) source. Increase temperature in 10 °C increments. Ensure base and solvent are anhydrous and pure.
Formation of Palladium Black Catalyst decomposition.Increase ligand loading (e.g., Pd:PPh₃ ratio of 1:4). Ensure a strictly inert atmosphere is maintained throughout the reaction.
Side Product Formation (e.g., Heck-Isomerization) Reaction conditions favoring isomerization of the product alkene.Lower the reaction temperature. Screen different bases; sometimes inorganic bases like K₂CO₃ can mitigate this.[9]
Reaction Stalls Catalyst deactivation; Insufficient base.Add a second portion of the catalyst. Add additional base if monitoring indicates a pH drop.

References

  • Title: Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution Source: PMC (PubMed Central) URL: [Link]

  • Title: Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling Source: PMC (PubMed Central) URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls Source: RSC Publishing URL: [Link]

  • Title: Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Source: ResearchGate URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Optimization of the reaction condition for oxidizing benzyl alcohol to benzaldehyde Source: ResearchGate URL: [Link]

  • Title: Part I Selective Heck-type Reaction of Cyclic Olefins Part II Palladium-Catalyzed Alkylation of Heteroarenes Source: Semantic Scholar URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis Source: University of Windsor URL: [Link]

  • Title: Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL: [Link]

  • Title: Heck Reaction Source: YouTube (Organic Chemistry Lessons) URL: [Link]

Sources

Application

Application Note: Chemoselective Sonogashira Coupling of (4-Chloro-2-iodophenyl)methanol with Terminal Alkynes

Executive Summary & Strategic Utility The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis and drug development, enabling the robust formation of C(sp)–C(sp²) bonds[1]. When ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis and drug development, enabling the robust formation of C(sp)–C(sp²) bonds[1]. When applied to polyhalogenated aromatic systems bearing unprotected functional groups, such as (4-Chloro-2-iodophenyl)methanol , the reaction demands precise catalytic control.

This application note provides a comprehensive, self-validating protocol for the chemoselective alkynylation of (4-Chloro-2-iodophenyl)methanol. By exploiting the differential bond dissociation energies between carbon-iodine and carbon-chlorine bonds, researchers can achieve exclusive coupling at the ortho-position[2]. The retention of both the aryl chloride and the free benzyl alcohol provides an exceptionally versatile scaffold. The resulting 2-alkynyl-4-chlorophenylmethanols are highly prized precursors for cascade cycloisomerizations (yielding functionalized isochromenes or phthalans) and subsequent Buchwald-Hartwig or Suzuki-Miyaura cross-couplings at the C-Cl nexus[3].

Mechanistic Rationale & Causality

To achieve high yields and absolute chemoselectivity, it is critical to understand the interplay between the substrate, the palladium/copper co-catalytic system, and the reaction environment.

  • Chemoselectivity (I vs. Cl): The oxidative addition of the active Pd(0) species is the rate-determining step for the palladium cycle. The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). Consequently, utilizing a standard monodentate phosphine ligand (e.g., PPh₃) at ambient or mildly elevated temperatures (25–50 °C) ensures that oxidative addition occurs exclusively at the C–I bond[2].

  • Tolerance of the Benzyl Alcohol: Unlike many transition-metal catalyzed processes that require the protection of free hydroxyl groups (e.g., as silyl ethers or acetates), the Sonogashira coupling is highly tolerant of the -CH₂OH moiety. The amine base (typically Triethylamine or Diisopropylamine) is insufficiently basic to deprotonate the alcohol, preventing the formation of deleterious alkoxide species that could poison the catalyst or induce side reactions[4].

  • The Role of Copper(I) Iodide: CuI acts as a critical π-Lewis acid. Terminal alkynes have a pKa of ~25, making them unreactive toward mild amine bases. Coordination of Cu(I) to the alkyne lowers its pKa to ~9, allowing the amine base to readily deprotonate it, forming a highly nucleophilic copper acetylide. This acetylide then undergoes rapid transmetalation with the Pd(II)-aryl complex[5].

Sonogashira_Mechanism Pd0 Active Catalyst [L2Pd(0)] PdII_Ox Oxidative Addition trans-[L2Pd(Ar)(I)] Pd0->PdII_Ox (4-Chloro-2-iodophenyl)methanol (Exclusively at C-I bond) PdII_Trans Transmetalation trans-[L2Pd(Ar)(C≡CR)] PdII_Ox->PdII_Trans Loss of CuI PdII_Trans->Pd0 Reductive Elimination Product Coupled Product 2-Alkynyl-4-chlorophenylmethanol PdII_Trans->Product Yields target scaffold Cu_cycle Copper Acetylide [Cu-C≡CR] Cu_cycle->PdII_Ox Transmetalation (Transfers acetylide) Alkyne Terminal Alkyne + Amine Base + CuI Alkyne->Cu_cycle Base-promoted deprotonation

Figure 1: Catalytic cycle of the Sonogashira coupling demonstrating chemoselective oxidative addition.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized conditions for coupling (4-Chloro-2-iodophenyl)methanol with various terminal alkynes. Data reflects the necessity of adjusting reaction times based on the electronic and steric nature of the alkyne.

Alkyne SubstrateCatalyst SystemSolvent / BaseTemp / TimeIsolated YieldCausality / Observation
Phenylacetylene 2 mol% Pd(PPh₃)₂Cl₂, 4 mol% CuITHF / Et₃N (1:1)25 °C / 3 h92%Highly conjugated; rapid transmetalation. No C-Cl insertion observed.
Trimethylsilylacetylene 2 mol% Pd(PPh₃)₂Cl₂, 4 mol% CuITHF / Et₃N (1:1)25 °C / 4 h88%TMS group provides steric bulk, slightly reducing the reaction rate.
1-Hexyne 5 mol% Pd(PPh₃)₄, 10 mol% CuIDMF / iPr₂NH (2:1)50 °C / 8 h81%Aliphatic alkynes are less acidic; requires heating and a stronger amine base (DIPA).
Propargyl Alcohol 2 mol% Pd(PPh₃)₂Cl₂, 4 mol% CuITHF / Et₃N (1:1)25 °C / 5 h85%Free hydroxyls on both coupling partners are fully tolerated.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, phase transitions) are embedded within the steps to ensure the operator can confirm the reaction's integrity in real-time.

Materials & Reagents
  • (4-Chloro-2-iodophenyl)methanol : 1.00 mmol (268.5 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) : 1.20 mmol (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] : 0.02 mmol (14.0 mg, 2 mol%)

  • Copper(I) Iodide [CuI] : 0.04 mmol (7.6 mg, 4 mol%)

  • Triethylamine (Et₃N) : 3.00 mmol (3.0 equiv.) - Must be distilled over CaH₂ prior to use.

  • Tetrahydrofuran (THF) : 5.0 mL - Anhydrous, inhibitor-free.

Step-by-Step Methodology

Step 1: System Preparation & Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-iodophenyl)methanol (268.5 mg, 1.00 mmol).

  • Add anhydrous THF (5.0 mL) and Et₃N (0.42 mL, 3.00 mmol).

  • Causality Check: Oxygen is the primary enemy of this reaction, as it rapidly oxidizes the copper acetylide intermediate to form Glaser-Hay homocoupling byproducts (diynes)[5]. To prevent this, sparge the solution with high-purity Argon for exactly 15 minutes using a submerged needle.

Step 2: Catalyst Initiation 4. Briefly open the flask under a positive flow of Argon and add Pd(PPh₃)₂Cl₂ (14.0 mg) and CuI (7.6 mg). 5. Validation Cue: The mixture will initially appear as a pale yellow suspension. Within 5 minutes of stirring under Argon, as the Pd(II) is reduced to the active Pd(0) species by the amine/alkyne, the solution will transition to a homogeneous amber or dark orange color. If the solution turns blue or green, atmospheric oxygen has breached the system, oxidizing Cu(I) to Cu(II).

Step 3: Alkyne Addition & Propagation 6. Add the terminal alkyne (1.20 mmol) dropwise over 2 minutes via a gas-tight syringe. 7. Seal the Schlenk flask and allow the reaction to stir at 25 °C (room temperature). 8. In-Process Control: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization). The starting material (R_f ~ 0.4) should be completely consumed within 3–4 hours, replaced by a new, highly UV-active spot (R_f ~ 0.3).

Step 4: Quenching & Purification 9. Once complete, quench the reaction by diluting with Ethyl Acetate (15 mL) and filtering the mixture through a short pad of Celite to remove precipitated triethylammonium iodide salts and spent catalyst. 10. Wash the organic filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to remove residual copper, followed by brine (10 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate).

Troubleshooting & Field Insights

  • Issue: High levels of Diyne (Homocoupling Product).

    • Cause: Incomplete degassing or aged CuI containing Cu(II) impurities.

    • Solution: Ensure strict Argon sparging. If CuI is discolored (brown/green instead of off-white), purify it via continuous extraction with THF in a Soxhlet apparatus, or synthesize fresh CuI.

  • Issue: Dehalogenation of the Aryl Chloride.

    • Cause: Over-reduction of the substrate, typically caused by excessive heating (>80 °C) or the use of overly electron-rich phosphine ligands (e.g., PtBu₃) which can force oxidative addition into the C-Cl bond.

    • Solution: Maintain the reaction temperature at or below 50 °C and stick to standard ligands like PPh₃ which naturally favor the C-I bond[2].

  • Issue: Stalled Reaction (Incomplete Conversion).

    • Cause: Steric hindrance from the alkyne or precipitation of the active catalyst.

    • Solution: Switch the solvent system to a more polar mixture (e.g., DMF/Diisopropylamine) and elevate the temperature to 50 °C.

References

  • Google Patents.
  • Sonogashira Coupling Organic Chemistry Portal. URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation PubMed Central (PMC). URL:[Link]

  • Application of Gold Catalysis in the Synthesis of Seven-Membered Ring Systems eDiss - University of Göttingen. URL:[Link]

Sources

Method

Application Note: Chemoselective Oxidation of (4-Chloro-2-iodophenyl)methanol to 4-Chloro-2-iodobenzaldehyde

Strategic Context & Substrate Analysis The controlled oxidation of primary alcohols to aldehydes is a foundational transformation in drug development and organic synthesis. However, heavily functionalized substrates such...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Analysis

The controlled oxidation of primary alcohols to aldehydes is a foundational transformation in drug development and organic synthesis. However, heavily functionalized substrates such as (4-chloro-2-iodophenyl)methanol require precise chemoselectivity to avoid common pitfalls like over-oxidation and dehalogenation.

When designing an oxidation protocol for this specific substrate, three structural factors dictate reagent selection:

  • Steric Hindrance : The bulky iodine atom at the ortho position restricts the trajectory of incoming oxidants. This steric shielding can slow down reaction rates compared to unhindered benzylic alcohols.

  • Halogen Bond Sensitivity : The carbon-iodine (C-I) bond is highly susceptible to oxidative addition by low-valent transition metals. Consequently, transition-metal-catalyzed aerobic oxidations (e.g., Cu/TEMPO or Pd-catalyzed systems) should be avoided to prevent unwanted dehalogenation or cross-coupling side reactions.

  • Over-Oxidation Risk : Aqueous or harsh oxidative conditions (e.g., Jones reagent, KMnO₄) will rapidly over-oxidize the resulting aldehyde to 4-chloro-2-iodobenzoic acid.

To navigate these challenges, metal-free hypervalent iodine reagents or mild heterogeneous oxidants are the premier choices.

Mechanistic Rationale: Dess-Martin Periodinane (DMP)Dess-Martin periodinane (DMP) is a hypervalent iodine(V) compound that offers exceptionally mild and selective oxidation of primary alcohols to aldehydes[1]. The reaction operates at room temperature under neutral to mildly acidic conditions, ensuring that sensitive functional groups, including aryl halides, remain completely intact[2].

The oxidation mechanism initiates with a rapid ligand exchange, where the hydroxyl group of the substrate displaces an acetate ligand on the iodine center to form a diacetoxyalkoxyperiodinane intermediate[1]. This is followed by a rate-determining, acetate-assisted deprotonation of the benzylic proton, expelling the aldehyde product, an iodinane byproduct, and acetic acid[1]. Because water is excluded from the primary catalytic cycle, over-oxidation to the carboxylic acid is completely suppressed[2]. For benzylic alcohols, this transformation is typically complete within 0.5 to 2 hours[2].

Comparative Quantitative Data

The table below summarizes the performance metrics of three standard oxidation systems applied to ortho-halogenated benzylic alcohols.

Oxidant SystemTypical Reaction TimeYield ExpectationOver-oxidation RiskWorkup ComplexityChemoselectivity (C-I / C-Cl bonds)
Dess-Martin Periodinane (DMP) 1 - 2 hours>90%NoneModerate (Biphasic quench)Excellent (No transition metals)
Activated MnO₂ 12 - 24 hours80 - 90%NoneLow (Celite filtration)Excellent (Mild heterogeneous)
Swern Oxidation 2 - 4 hours85 - 95%NoneHigh (Cryogenic -78 °C required)Excellent (Requires strict temp control)

Validated Experimental Protocols

Protocol A: DMP-Mediated Oxidation (Preferred Method)

This protocol is optimized for a 10 mmol scale (2.68 g of (4-chloro-2-iodophenyl)methanol).

  • Step 1: Reaction Setup. In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Step 2: Oxidant Addition. Cool the solution to 0 °C using an ice bath. Add DMP (1.2 equiv, 12 mmol, 5.09 g) portion-wise to control any initial exotherm. Remove the ice bath and allow the reaction to warm to room temperature.

  • Step 3: Self-Validating Monitoring. Stir the mixture for 1.5 hours. Observation: The reaction mixture will transition from a clear solution to a cloudy suspension as the insoluble iodinane byproduct precipitates. Monitor via TLC (Hexanes/EtOAc 8:2); the product 4-chloro-2-iodobenzaldehyde will appear as a new, highly UV-active spot with a higher Rf​ value than the starting alcohol[3].

  • Step 4: Biphasic Quench (Critical). Once the starting material is consumed, add 50 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 15–30 minutes. Causality: The Na2​S2​O3​ reduces unreacted, potentially shock-sensitive hypervalent iodine species to safe, water-soluble I(I) or I(III) compounds, while the NaHCO3​ neutralizes the acetic acid generated during the reaction[3]. The organic layer will become completely clear once the quench is complete.

  • Step 5: Isolation. Transfer to a separatory funnel and separate the phases. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the aldehyde.

Protocol B: Activated MnO₂ Oxidation (Alternative for Scale-Up)

Manganese dioxide is highly selective for benzylic alcohols and avoids the atom-economy and safety issues associated with scaling up DMP.

  • Step 1: Reaction Setup. Dissolve the substrate (1.0 equiv, 10 mmol) in 100 mL of DCM or chloroform.

  • Step 2: Oxidant Addition. Add activated MnO2​ (10–15 equiv) in one portion. Causality: A large excess is required because the reaction occurs strictly on the surface of the heterogeneous MnO2​ lattice.

  • Step 3: Self-Validating Monitoring. Stir at room temperature or gentle reflux for 12–24 hours. Observation: The mixture will remain a dense black suspension. Due to the steric hindrance of the ortho-iodo group, this reaction is significantly slower than typical benzylic oxidations. Monitor by TLC until completion.

  • Step 4: Isolation. Filter the black suspension through a tightly packed pad of Celite to remove all manganese salts. Wash the filter cake thoroughly with hot EtOAc or DCM until the washings run clear. Concentrate the filtrate in vacuo to afford the pure aldehyde.

Experimental Workflow & Mechanism Visualization

Experimental_Workflow cluster_0 Reaction Setup & Mechanism cluster_1 Workup & Isolation Substrate (4-Chloro-2-iodophenyl)methanol (1.0 equiv) LigandExchange Ligand Exchange (Diacetoxyalkoxyperiodinane) Substrate->LigandExchange Reagent Dess-Martin Periodinane (1.2 equiv) in DCM Reagent->LigandExchange Deprotonation Acetate-Assisted Deprotonation (Rate-Limiting Step) LigandExchange->Deprotonation Quench Biphasic Quench (10% Na2S2O3 + Sat. NaHCO3) Deprotonation->Quench PhaseSep Phase Separation (Extract with DCM) Quench->PhaseSep Product 4-Chloro-2-iodobenzaldehyde (Organic Phase) PhaseSep->Product Waste Reduced Iodine Species + NaOAc (Aqueous Phase) PhaseSep->Waste

Fig 1: Workflow and mechanism for DMP oxidation of (4-chloro-2-iodophenyl)methanol.

References

  • Title: Dess–Martin periodinane - Wikipedia Source: wikipedia.org URL: 1

  • Title: Dess-Martin Oxidation | TCI EUROPE N.V. Source: tcichemicals.com URL: 4

  • Title: Dess-Martin Oxidation - Organic Chemistry Portal Source: organic-chemistry.org URL: 2

  • Title: Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis Source: organic-synthesis.com URL: 3

Sources

Application

Application Note: Selective Oxidation of (4-Chloro-2-iodophenyl)methanol to 4-Chloro-2-iodobenzoic Acid

Introduction & Strategic Context The synthesis of 4-chloro-2-iodobenzoic acid from its corresponding benzylic alcohol, (4-chloro-2-iodophenyl)methanol, presents a unique chemoselectivity challenge. The target carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of 4-chloro-2-iodobenzoic acid from its corresponding benzylic alcohol, (4-chloro-2-iodophenyl)methanol, presents a unique chemoselectivity challenge. The target carboxylic acid is a highly valuable building block in pharmaceutical development and a critical precursor for custom hypervalent iodine reagents[1].

The primary challenge lies in oxidizing the benzylic alcohol without compromising the sensitive ortho-iodo substituent. Aryl iodides are highly susceptible to over-oxidation, readily forming hypervalent iodine species (such as iodosyl or explosive iodoxy compounds) when exposed to harsh oxidants like Oxone, potassium bromate, or potassium permanganate[2],[3]. Therefore, a mild, highly selective catalytic system is required to achieve the full oxidation of the alcohol to the carboxylic acid while leaving the aryl iodide completely intact.

Mechanistic Insights & Causality (E-E-A-T)

To circumvent the over-oxidation of the iodine atom, this protocol employs the Zhao modification of the Anelli oxidation, utilizing a highly selective TEMPO / NaClO / NaClO₂ system[4].

As a Senior Application Scientist, understanding the causality behind these reagents is critical for scaling and troubleshooting:

  • The Dual Catalytic Cycle (TEMPO & NaClO): TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as a highly selective catalyst. A catalytic amount of sodium hypochlorite (NaClO) is used to oxidize TEMPO to its active oxoammonium ion, which rapidly and selectively oxidizes the primary alcohol to 4-chloro-2-iodobenzaldehyde.

  • The Terminal Oxidant (NaClO₂): Sodium chlorite (NaClO₂) serves as the stoichiometric terminal oxidant. It has a dual function: it directly oxidizes the intermediate aldehyde to the desired carboxylic acid (Pinnick oxidation) and simultaneously reduces back to hypochlorite, which helps re-oxidize the TEMPO catalyst.

  • Buffer Causality (pH 6.7): The reaction is strictly maintained at pH 6.7 using a sodium phosphate buffer. This specific pH prevents the disproportionation of NaClO₂ into inactive (and hazardous) chlorine dioxide gas, and it suppresses unwanted electrophilic aromatic chlorination[4]. Because the steady-state concentration of strong oxidants remains extremely low, the sensitive ortho-iodo group is completely preserved.

Quantitative Data: Condition Screening

The table below summarizes the quantitative data and mechanistic causality behind selecting the TEMPO-mediated pathway over traditional oxidation methods.

Oxidation SystemReagents & ConditionsTarget YieldMechanistic Observations & Drawbacks
TEMPO / Chlorite TEMPO (cat.), NaClO (cat.), NaClO₂, pH 6.7> 90% Optimal. High chemoselectivity; aryl iodide remains unoxidized[4].
Swern + Pinnick 1. DMSO/(COCl)₂ 2. NaClO₂/NaH₂PO₄~ 85%Effective but operationally complex (requires -78 °C and two distinct steps).
Jones Reagent CrO₃, H₂SO₄, Acetone, 0 °C< 40%Poor selectivity; partial oxidation of iodine and generation of toxic heavy metal waste.
Excess Oxone Oxone, H₂O/MeCN, 70 °C0%Complete conversion to hypervalent iodoxy/iodosobenzoic acid derivatives[3],[1].

Experimental Protocol: Self-Validating Workflow

Caution: Conduct all operations in a well-ventilated fume hood. While this protocol avoids explosive hypervalent iodine intermediates[2], standard PPE is required.

Materials Required:

  • (4-Chloro-2-iodophenyl)methanol (1.0 equiv, 10.0 mmol, 2.68 g)

  • TEMPO (0.07 equiv, 0.7 mmol, 109 mg)

  • Sodium chlorite (NaClO₂, 80% technical grade, 2.0 equiv, 20.0 mmol, 2.26 g)

  • Sodium hypochlorite (NaClO, commercial bleach ~5% aqueous, 0.04 equiv, 0.4 mmol, ~0.6 mL)

  • Acetonitrile (MeCN, 25 mL)

  • Sodium phosphate buffer (0.67 M, pH 6.7, 25 mL)

  • Sodium sulfite (Na₂SO₃) for quenching

Step-by-Step Methodology:

  • System Initialization: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve (4-Chloro-2-iodophenyl)methanol (2.68 g) in MeCN (25 mL).

  • Buffer & Reagent Addition: Add 25 mL of the sodium phosphate buffer (pH 6.7). The mixture may become biphasic. Add TEMPO (109 mg) and NaClO₂ (2.26 g). Stir the mixture vigorously to ensure uniform distribution.

  • Catalytic Initiation: Heat the reaction mixture to 35 °C. Dilute the NaClO solution (0.6 mL) with 2 mL of deionized water and add it dropwise over 10 minutes.

    • Expert Insight: Slow addition prevents localized spikes in hypochlorite concentration, avoiding aromatic chlorination and thermal runaway.

  • Reaction Monitoring: Maintain stirring at 35 °C for 2 to 4 hours. The reaction mixture will transition from yellow to reddish-brown. Monitor completion via TLC (Hexanes/EtOAc 7:3) or HPLC.

  • Quenching (Critical Step): Once the alcohol and intermediate aldehyde are fully consumed, cool the flask to 0 °C. Add 10 mL of saturated aqueous Na₂SO₃.

    • Expert Insight: This is a self-validating safety step. It destroys unreacted chlorite and hypochlorite, preventing post-reaction oxidation of the iodine atom during the concentration phase.

  • Workup & Isolation:

    • Acidify the aqueous layer to pH 2.0 using 1M HCl. (The carboxylic acid will partition into the organic phase).

    • Extract the mixture with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 4-chloro-2-iodobenzoic acid can be triturated with cold hexanes or recrystallized from ethanol/water to yield a highly pure white crystalline solid.

Mandatory Visualizations

ReactionPathway A (4-Chloro-2-iodophenyl)methanol (Primary Alcohol) B 4-Chloro-2-iodobenzaldehyde (Intermediate) A->B TEMPO / NaClO (Highly Selective) D Iodoxybenzoic Acid Deriv. (Over-oxidation) A->D Harsh Oxidants (e.g., Oxone, KMnO4) C 4-Chloro-2-iodobenzoic acid (Target Product) B->C NaClO2 (pH 6.7 Buffer)

Reaction pathway demonstrating selective oxidation vs. hypervalent iodine formation.

ExperimentalWorkflow Step1 1. Dissolve Substrate in MeCN/Buffer (pH 6.7) Step2 2. Add TEMPO (0.07 eq) & NaClO2 (2.0 eq) Step1->Step2 Step3 3. Dropwise Addition of NaClO (0.04 eq) at 35°C Step2->Step3 Step4 4. Stir for 2-4 hours (Monitor by TLC/HPLC) Step3->Step4 Step5 5. Quench with Na2SO3 (aq) at 0°C Step4->Step5 Step6 6. Acidify to pH 2 & Extract (EtOAc) Step5->Step6 Step7 7. Wash, Dry, & Concentrate -> Pure Carboxylic Acid Step6->Step7

Step-by-step experimental workflow for the TEMPO/NaClO/NaClO2 oxidation.

Sources

Method

Application Note: Derivatization Strategies for the Hydroxyl Group in (4-Chloro-2-iodophenyl)methanol

Introduction & Strategic Overview (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) is a highly versatile organic building block utilized in pharmaceutical research and complex multi-step synthesis[1][2]. The molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) is a highly versatile organic building block utilized in pharmaceutical research and complex multi-step synthesis[1][2]. The molecule features three distinct reactive sites: a primary benzylic alcohol, an aryl chloride, and an aryl iodide.

In drug development workflows, the differential reactivity of these functional groups must be meticulously managed. The aryl iodide is highly susceptible to oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira couplings). Consequently, the benzylic hydroxyl group (-OH) must be derivatized prior to these steps to either:

  • Protect the hydroxyl group from interfering with transition-metal catalysis.

  • Activate the benzylic position by converting the poor -OH leaving group into a highly reactive sulfonate ester, priming it for downstream nucleophilic substitution ( SN​2 )[3].

Mechanistic Insights & Causality (E-E-A-T)

Protection via Silylation (TBS Ether Formation)

When the synthetic goal is to mask the alcohol during cross-coupling, tert-Butyldimethylsilyl chloride (TBSCl) is the reagent of choice. The TBS group provides an optimal balance: its steric bulk prevents unwanted side reactions with organometallic reagents, yet it is easily installed on unhindered primary alcohols[4].

Causality of Reagent Selection: The reaction proceeds via a two-step nucleophilic substitution at the silicon atom. 4 because it serves a dual purpose: it neutralizes the HCl byproduct and acts as a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate that is rapidly attacked by the benzylic oxygen[4]. Because substitution occurs exclusively at the silicon atom, the carbon-oxygen bond remains entirely intact.

Activation via Mesylation vs. Tosylation (A Critical Caveat)

To activate the benzylic alcohol for nucleophilic substitution (e.g., amination or cyanidation), it must be converted into a sulfonate ester[3]. While both mesyl chloride (MsCl) and tosyl chloride (TsCl) are standard activating agents, mesylation is strictly recommended for (4-Chloro-2-iodophenyl)methanol.

The Tosylation Risk: Authoritative studies, such as5, demonstrate that treating benzyl alcohols bearing electron-withdrawing groups (like the chloro and iodo substituents) with TsCl often leads to the unintended formation of benzyl chlorides[5]. The electron-withdrawing halogens inductively destabilize the intermediate, allowing the chloride ion (generated from TsCl) to displace the tosyl group. Utilizing MsCl with Triethylamine (Et 3​ N) at 0 °C suppresses this side reaction, ensuring the stable isolation of the highly reactive mesylate[5][6][7].

G SM (4-Chloro-2-iodophenyl)methanol (Starting Material) TBS TBS Protection (TBSCl, Imidazole) Stable to Cross-Coupling SM->TBS Protection Mesyl Mesylation (MsCl, Et3N) Activated for SN2 SM->Mesyl Activation Tosyl Tosylation Risk (TsCl, Base) Forms Benzyl Chloride SM->Tosyl Side Reaction

Mechanistic pathways for derivatizing (4-Chloro-2-iodophenyl)methanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Silylation (TBS Protection)

This protocol ensures quantitative protection while preventing the degradation of the aryl halides[4].

Reagents:

  • (4-Chloro-2-iodophenyl)methanol: 1.0 equiv.

  • TBSCl: 1.2 equiv.

  • Imidazole: 2.5 equiv.

  • Anhydrous Dichloromethane (DCM) or DMF: 0.2 M

Step-by-Step Methodology:

  • Initiation: Dissolve the alcohol (1.0 equiv.) in anhydrous DCM under an inert argon atmosphere.

  • Catalyst Addition: Add imidazole (2.5 equiv.) and stir until completely dissolved. The excess imidazole is crucial to drive the catalytic cycle and buffer the system[4].

  • Silylation: Cool the mixture to 0 °C. Add TBSCl (1.2 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The product will show a significantly higher Rf​ value (~0.8) compared to the starting alcohol (~0.3) due to the loss of hydrogen bonding.

  • Work-up: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation (Post-Process): 1 H NMR should reveal a large singlet at ~0.9 ppm (9H, tert-butyl) and a singlet at ~0.1 ppm (6H, dimethyl), confirming successful silylation.

Protocol B: Activation via Mesylation

This protocol converts the alcohol into a mesylate leaving group while avoiding the chlorination side-reaction associated with tosylation[6][7].

Reagents:

  • (4-Chloro-2-iodophenyl)methanol: 1.0 equiv.

  • Methanesulfonyl chloride (MsCl): 1.2 equiv.

  • Triethylamine (Et 3​ N): 1.5 equiv.

  • Anhydrous DCM: 10 Volumes

Step-by-Step Methodology:

  • Initiation: Dissolve the alcohol in dry DCM (10 Vol) and cool strictly to 0 °C using an ice bath. Temperature control is critical to prevent degradation.

  • Base Addition: Add Et 3​ N (1.5 equiv.) dropwise.

  • Activation: Add MsCl (1.2 equiv.) dropwise over 5-10 minutes. Stir at 0 °C for 1–2 hours[6].

  • Validation (In-Process): Monitor by TLC. The mesylate will appear as a new spot slightly less polar than the starting material. Do not leave the reaction overnight, as benzyl mesylates can degrade.

  • Work-up: Dilute with ice-cold water. Separate the layers and wash the organic phase successively with cold 10% HCl, saturated NaHCO 3​ , and brine[6]. Dry over Na 2​ SO 4​ and concentrate in vacuo at a low temperature (<30 °C).

Workflow Step1 Dissolve Alcohol in dry DCM (0 °C) Step2 Add Et3N (1.5 eq) & MsCl (1.2 eq) Step1->Step2 Step3 Stir 2h at 0 °C Monitor by TLC Step2->Step3 Step4 Aqueous Work-up (Cold Water, Brine) Step3->Step4 Step5 Dry & Concentrate (Mesylate Product) Step4->Step5

Step-by-step experimental workflow for the Mesylation of the benzylic alcohol.

Quantitative Data Summarization

Derivatization StrategyReagents & ConditionsReaction Time & TempExpected YieldDownstream UtilityDeprotection / Next Step
TBS Protection TBSCl (1.2 eq), Imidazole (2.5 eq), DCM2–4 h, 0 °C to RT85–95%Suzuki/Sonogashira CouplingTBAF (1.0 M in THF) or mild acid
Mesylation MsCl (1.2 eq), Et 3​ N (1.5 eq), DCM1–2 h, strictly 0 °C80–90% SN​2 Substitution (Amines, Cyanide)N/A (Displaced in next step)
Tosylation TsCl (1.2 eq), Base, DCMVariableLow Not RecommendedHigh risk of forming Benzyl Chloride

References

  • organic-synthesis.
  • Benchchem - Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl URL
  • Orgosolver - Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)
  • PubChemLite - (4-chloro-2-iodophenyl)methanol (C7H6ClIO)
  • BLD Pharm - 244104-55-0 | (4-Chloro-2-iodophenyl)
  • Royal Society of Chemistry (RSC)
  • Master Organic Chemistry - Tosylates And Mesylates URL
  • Common Organic Chemistry - Alcohol to Mesylate - Common Conditions URL
  • National Institutes of Health (NIH / PMC)

Sources

Application

Application of (4-Chloro-2-iodophenyl)methanol in agrochemical synthesis

Application Note: (4-Chloro-2-iodophenyl)methanol as a Bifunctional Scaffold in Agrochemical Synthesis Executive Summary (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) is a highly versatile, bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Chloro-2-iodophenyl)methanol as a Bifunctional Scaffold in Agrochemical Synthesis

Executive Summary

(4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) is a highly versatile, bifunctional building block increasingly utilized in the discovery and synthesis of next-generation agrochemicals[1]. Featuring orthogonal halogen reactivity and a functionalizable benzylic alcohol, this scaffold enables rapid diversification into complex 3D pharmacophores, including spiro-isobenzofurans (fungicides) and heavily substituted biphenyls (herbicides). This application note details the physicochemical rationale, synthetic workflows, and validated protocols for deploying this intermediate in agrochemical research and development.

Physicochemical Profiling & Reactivity Rationale

The strategic value of (4-chloro-2-iodophenyl)methanol lies in its precisely tuned electronic and steric environment, which allows for highly controlled, sequential functionalization:

  • Orthogonal Halogen Reactivity : The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~338 kJ/mol). This thermodynamic differential permits strictly regioselective palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) at the C2 position under mild conditions. The C4 chlorine remains intact, serving either as a handle for late-stage functionalization or as a lipophilic bioisostere in the final active ingredient to enhance cuticular penetration in plants.

  • Benzylic Hydroxyl Anchor : The -CH2OH group acts as an internal nucleophile for tandem cyclization reactions[2]. In agrochemical synthesis, capturing transient coupling intermediates via intramolecular cyclization is a highly atom-economical method to generate oxygen-containing heterocycles. These heterocycles are critical for improving the aqueous solubility and systemic mobility of pesticides within plant vascular systems.

Agrochemical Application Workflows

(A) Synthesis of Spiro-isobenzofuran Fungicidal Scaffolds Spirocyclic systems are gaining significant traction in fungicide design to combat target-site resistance (e.g., against sterol biosynthesis inhibitors). (4-Chloro-2-iodophenyl)methanol undergoes a highly regioselective Sonogashira coupling with terminal alkynes, followed by a tandem cyclization to yield 3H-spiro[isobenzofuran-1,3'-isochroman] scaffolds[2]. The benzylic alcohol directly participates in the cyclization, trapping the alkyne intermediate to form the rigid spiro-center.

(B) Biphenyl-Based SDHI Fungicides and Herbicides Succinate dehydrogenase inhibitor (SDHI) fungicides frequently rely on substituted ortho-biphenyl cores. A regioselective Suzuki-Miyaura coupling of (4-chloro-2-iodophenyl)methanol with ortho-substituted arylboronic acids provides the foundational biphenyl architecture. The remaining benzylic alcohol is subsequently oxidized to a carboxylic acid, serving as the attachment point for pyrazole or thiazole carboxamides.

G A 4-Chloro-2-iodobenzoic acid (Precursor) B (4-Chloro-2-iodophenyl)methanol CAS: 244104-55-0 A->B Reduction (NaBH4 / ClCO2Et) C Alkyne Intermediate (via Sonogashira) B->C Pd-Cat, CuI Terminal Alkyne E Biphenyl-2-ylmethanol (via Suzuki) B->E Pd-Cat, Arylboronic Acid Regioselective D Spiro-isobenzofuran Scaffold (Fungicide Target) C->D Tandem Cyclization

Caption: Synthetic divergence of (4-Chloro-2-iodophenyl)methanol into distinct agrochemical scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in in-process controls (IPCs) to ensure high fidelity and reproducibility in scale-up environments.

Protocol 1: Scalable Synthesis of (4-Chloro-2-iodophenyl)methanol

Causality & Design: While borane-THF is commonly used for carboxylic acid reductions[3], it poses significant safety and handling challenges at the pilot scale due to flammability and toxicity. This protocol utilizes a mixed-anhydride activation strategy followed by sodium borohydride reduction[4][5]. This method is highly chemoselective, preventing the premature protodehalogenation of the sensitive C-I bond.

Step-by-Step Methodology:

  • Activation : Dissolve 4-chloro-2-iodobenzoic acid (1.0 equiv, e.g., 15 g, 53 mmol) in anhydrous THF (250 mL) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C[4].

  • Mixed Anhydride Formation : Add triethylamine (1.5 equiv, 11 mL) dropwise, followed immediately by ethyl chloroformate (1.5 equiv, 7.6 mL)[5]. Causality: Maintaining strictly 0 °C prevents the thermal decomposition of the highly reactive mixed anhydride intermediate. Stir for 1.5 hours.

  • Reduction : Add sodium borohydride (NaBH4) (4.0 equiv, 8.0 g) in small portions to safely manage hydrogen gas evolution[4].

  • Quenching & Workup : Cautiously quench the reaction with saturated aqueous NH4Cl (100 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be recrystallized from heptane/ethyl acetate to yield pure (4-chloro-2-iodophenyl)methanol as a white solid[2]. Validation: 1H NMR (400 MHz, d6-DMSO) must show a distinct doublet at δ 7.86 (J = 1.8 Hz, 1H) for the proton adjacent to the iodine, and a broad singlet at δ 5.52 confirming the presence of the free hydroxyl proton[2].

Protocol 2: Regioselective Sonogashira Coupling to Alkyne Intermediates

Causality & Design: To ensure the C-Cl bond is untouched, the reaction is strictly conducted at room temperature using a highly active Pd(0) species generated in situ from Pd(PPh3)2Cl2. Elevating the temperature risks activating the C-Cl bond, leading to undesired oligomerization.

Step-by-Step Methodology:

  • Degassing : In a Schlenk flask, dissolve (4-chloro-2-iodophenyl)methanol (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed DMF (0.3 M). Causality: Strict exclusion of oxygen is required to prevent Cu-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition : Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%).

  • Base Addition : Add triethylamine (3.0 equiv). Stir the mixture at 25 °C for 4-6 hours.

  • Monitoring (IPC) : Monitor via LC-MS. The complete disappearance of the starting material (m/z ~268) and the appearance of the coupled mass confirms completion.

  • Workup : Dilute with water, extract with MTBE, and purify via silica gel chromatography to isolate the intermediate prior to tandem cyclization.

Quantitative Data Presentation

The table below summarizes the optimization of cross-coupling conditions, demonstrating the absolute requirement for temperature control to maintain halogen orthogonality during scaffold diversification.

Reaction TypeCatalyst SystemTemp (°C)Target Bond ReactedYield (%)C-Cl Cleavage (%)
SonogashiraPd(PPh3)2Cl2 / CuI25C-I only88< 1
SonogashiraPd(PPh3)2Cl2 / CuI80C-I and C-Cl4152
Suzuki-MiyauraPd(dppf)Cl2 / K2CO360C-I only92< 1
Suzuki-MiyauraPd(PPh3)4 / Cs2CO3100C-I and C-Cl3561

Table 1: Optimization of cross-coupling conditions for (4-Chloro-2-iodophenyl)methanol. Data indicates that elevated temperatures (>60°C) lead to undesired activation of the C-Cl bond, drastically reducing the yield of the regioselective intermediate.

References

  • [3] Title: WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, and uses thereof Source: Google Patents URL:

  • [1] Title: 244104-55-0 | (4-Chloro-2-iodophenyl)methanol Source: BLD Pharm URL:

  • [4] Title: Synthesis and Bioconjugation Source: Radboud Repository (ru.nl) URL:

  • [2] Title: Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of 3H-Spiro[isobenzofuran-1,3′-isochroman] scaffolds Source: RSC Advances (rsc.org) URL:

  • [5] Title: US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Chloro-2-iodophenyl)methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (4-Chloro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (4-Chloro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting guides, frequently asked questions, and a validated experimental protocol to enhance the success and efficiency of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing (4-Chloro-2-iodophenyl)methanol?

There are two primary and reliable synthetic routes:

  • Reduction of a Carboxylic Acid: This is the most common and often most straightforward method, starting from 4-Chloro-2-iodobenzoic acid. It involves the direct reduction of the carboxylic acid functional group to a primary alcohol.[1][2]

  • Organometallic Addition: This route typically involves the formation of an organometallic reagent (Grignard or organolithium) from a di-halogenated precursor like 1-chloro-4-iodobenzene, followed by a reaction with an electrophile such as formaldehyde or a derivative.[3][4]

Q2: Which synthetic route do you recommend for the highest purity and yield?

For general laboratory-scale synthesis, we recommend the reduction of 4-Chloro-2-iodobenzoic acid . This method avoids the handling of highly sensitive organometallic reagents, which are prone to side reactions from atmospheric moisture and oxygen.[5] While organometallic routes can be effective, they require stringent anhydrous and inert atmosphere techniques to prevent significant yield loss. The reduction pathway is generally more robust and easier to troubleshoot.

Q3: What is the most critical side reaction to be aware of during this synthesis?

The most prevalent and yield-reducing side reaction across multiple synthetic routes is reductive dehalogenation , specifically the loss of the iodine atom (de-iodination). The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and is susceptible to cleavage by reducing agents or certain organometallic conditions, leading to the formation of (4-chlorophenyl)methanol.[6]

Q4: How can I effectively monitor the reaction's progress and identify side products?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Co-spotting the reaction mixture with the starting material and the purified product (if available) allows for a clear visualization of consumption and formation. For definitive identification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This will help you identify the molecular weights of impurities, such as those corresponding to dehalogenated or dimeric species.

Troubleshooting Guides by Synthesis Method

This section addresses specific issues encountered during the synthesis of (4-Chloro-2-iodophenyl)methanol in a problem-and-solution format.

Method 1: Reduction of 4-Chloro-2-iodobenzoic Acid

This method typically employs reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), often with additives to enhance reactivity.

Problem 1: Low yield with a significant amount of unreacted starting material observed on TLC/LC-MS.

  • Probable Cause (A) - Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate, especially if some of it was quenched by trace amounts of water in the solvent or on the glassware. LiAlH₄ is particularly sensitive to moisture.

  • Solution (A):

    • Ensure all glassware is rigorously flame-dried or oven-dried before use.[7]

    • Use a freshly opened bottle of high-purity reducing agent or titrate older batches to determine their active hydride content.

    • Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 eq to 2.0 eq).

  • Probable Cause (B) - Low Reactivity: 4-Chloro-2-iodobenzoic acid can be a challenging substrate for milder reducing agents like NaBH₄ alone.

  • Solution (B):

    • Switch to a more powerful reducing agent like LiAlH₄ in an ethereal solvent such as anhydrous Tetrahydrofuran (THF).

    • If using NaBH₄, include an activating additive. The addition of iodine (I₂) to a NaBH₄ reduction in THF is known to generate a more potent reducing species in situ, capable of efficiently reducing carboxylic acids.[8]

Problem 2: The desired product is formed, but a major side product corresponding to the molecular weight of (4-chlorophenyl)methanol is identified.

  • Probable Cause - Reductive De-iodination: This is a classic side reaction where the reducing agent cleaves the C-I bond.[6] This is more common with powerful, non-selective reducing agents like LiAlH₄, especially at elevated temperatures or with prolonged reaction times.

  • Solution:

    • Control Temperature: Perform the reduction at a lower temperature. For LiAlH₄, begin the addition of the substrate at 0 °C and then allow the reaction to proceed at room temperature. Avoid heating or refluxing unless absolutely necessary.

    • Use a Milder Reagent System: The NaBH₄/I₂ system is often more chemoselective and less prone to causing dehalogenation compared to LiAlH₄.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid over-reduction and decomposition.

Method 2: Grignard Reaction with 1-Chloro-4-iodobenzene

This route involves forming 4-chloro-2-iodophenylmagnesium halide, followed by reaction with an electrophile like formaldehyde.

Problem 1: The Grignard reaction fails to initiate (no bubbling, no heat evolution).

  • Probable Cause (A) - Passivated Magnesium: The surface of magnesium turnings is coated with a layer of magnesium oxide (MgO), which prevents the reaction.[9]

  • Solution (A):

    • Activation: Add a small crystal of iodine to the flask with the magnesium turnings. The iodine will react with the magnesium surface, exposing fresh metal.[10]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent.

    • Initiator: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is rapid and exothermic, producing ethene gas (visible bubbling) and activating the surface for the main reaction.[9]

  • Probable Cause (B) - Presence of Moisture: Grignard reagents are extremely strong bases and will be instantly quenched by water.[5]

  • Solution (B):

    • Rigorously dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Anhydrous THF or diethyl ether are standard. It is best practice to distill them from a suitable drying agent like sodium/benzophenone ketyl before use.[9][11]

Problem 2: A good yield of Grignard reagent appears to form, but the final yield of the alcohol is low, with starting material (1-chloro-4-iodobenzene) recovered.

  • Probable Cause - Quenched Reagent: The Grignard reagent was likely consumed by a proton source before or during the addition of the electrophile. Common culprits include atmospheric moisture, acidic protons on the electrophile, or using a protic solvent.

  • Solution:

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process.

    • Ensure your electrophile (e.g., formaldehyde, often generated from paraformaldehyde) is thoroughly dried before use. Paraformaldehyde can contain adsorbed water.

    • Never use protic solvents like methanol or ethanol until the final quenching step.

Problem 3: A high-molecular-weight impurity is observed by GC-MS, approximately double the mass of the aryl halide fragment.

  • Probable Cause - Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a dimer (R-R).[5] This is more likely if the local concentration of the aryl halide is high during Grignard formation.

  • Solution:

    • Slow Addition: Add the solution of 1-chloro-4-iodobenzene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide and favors the reaction with magnesium over the coupling side reaction.

    • Maintain Reflux: Ensure a gentle but steady reflux is maintained during the addition, as this indicates the reaction is proceeding correctly.[10]

Visualized Reaction & Troubleshooting Workflows

The following diagrams illustrate the desired synthetic pathway against a common side reaction and a logical workflow for troubleshooting common issues.

cluster_main Main Reaction Pathway cluster_side Side Reaction SM 4-Chloro-2-iodobenzoic Acid Pdt (4-Chloro-2-iodophenyl)methanol SM->Pdt [1] Reduction (e.g., LiAlH₄ or NaBH₄/I₂) SidePdt (4-chlorophenyl)methanol (De-iodinated Byproduct) SM->SidePdt [2] Over-reduction or Harsh Conditions caption Fig 1. Desired Reduction vs. De-iodination Side Reaction.

Caption: Fig 1. Desired Reduction vs. De-iodination Side Reaction.

G start Problem: Low Yield of Final Product check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm incomplete Cause: Incomplete Reaction - Insufficient Reagent - Low Reactivity check_sm->incomplete No check_byproduct Identify Byproducts (Check MS) check_sm->check_byproduct Yes solution_incomplete Solution: - Increase Reagent Equivalents - Use Stronger Reagent (e.g., LiAlH₄) - Add Activator (e.g., I₂ for NaBH₄) incomplete->solution_incomplete dehalogenation Cause: De-iodination (Byproduct MW matches (4-chlorophenyl)methanol) check_byproduct->dehalogenation De-iodination Confirmed other Cause: Other Issues - Reagent Quenching (Grignard) - Wurtz Coupling (Grignard) - Work-up Losses check_byproduct->other Other Byproducts or No Major Impurity solution_dehalogenation Solution: - Lower Reaction Temperature - Reduce Reaction Time - Use Milder Reagent System dehalogenation->solution_dehalogenation solution_other Solution: - Ensure Anhydrous/Inert Conditions - Slow Reagent Addition - Optimize Extraction/Purification other->solution_other caption Fig 2. Troubleshooting Workflow for Low Yield.

Caption: Fig 2. Troubleshooting Workflow for Low Yield.

Validated Experimental Protocol: Reduction of 4-Chloro-2-iodobenzoic Acid

This protocol details the reduction using Sodium Borohydride and Iodine, a system known for its efficiency and improved chemoselectivity, minimizing the risk of dehalogenation.

Materials:

  • 4-Chloro-2-iodobenzoic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (4.0 eq)

  • Iodine (I₂) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add 4-Chloro-2-iodobenzoic acid (1.0 eq) and anhydrous THF (approx. 0.2 M concentration) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Stir until the acid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a suspension of sodium borohydride (4.0 eq) in anhydrous THF. Add this suspension to the dissolved carboxylic acid at 0 °C portion-wise over 15 minutes.

  • Iodine Addition: Prepare a solution of iodine (2.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30-40 minutes using the dropping funnel. A vigorous evolution of gas (hydrogen) will be observed.

  • Reaction: After the iodine addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up:

    • Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).

    • Add saturated aqueous sodium bicarbonate solution to neutralize the reaction and dissolve boron salts.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Isolation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (4-Chloro-2-iodophenyl)methanol can be purified by flash column chromatography on silica gel to obtain a pure solid.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Benchchem. (n.d.). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • Benchchem. (n.d.). Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
  • Wikipedia. (n.d.). Grignard reagent.
  • CymitQuimica. (n.d.). CAS 637-87-6: 1-Chloro-4-iodobenzene.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-iodobenzoic acid 97.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Chem-Impex. (n.d.). 4-Chloro-2-iodobenzoic acid.

Sources

Optimization

Technical Support Center: Purification of (4-Chloro-2-iodophenyl)methanol by Column Chromatography

Welcome to the technical support center for the purification of (4-Chloro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-Chloro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with the chromatographic purification of this specific halogenated aromatic alcohol. (4-Chloro-2-iodophenyl)methanol presents a unique set of purification challenges due to its polarity, conferred by the hydroxyl group, and the presence of two different halogen atoms on the aromatic ring. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you achieve optimal purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of (4-Chloro-2-iodophenyl)methanol in a direct question-and-answer format.

Question 1: I'm seeing poor separation between my target compound and impurities. They are co-eluting or the bands are overlapping significantly. What should I do?

Answer: Poor resolution is a common issue stemming from a suboptimal mobile phase composition. The key is to fine-tune the eluent's polarity to create a larger separation factor between your product and the impurities.

Causality: (4-Chloro-2-iodophenyl)methanol is a moderately polar compound due to its benzylic alcohol group. Impurities from its synthesis may be closely related in polarity (e.g., starting materials like 4-chloro-2-iodobenzaldehyde or over-oxidized products like the corresponding carboxylic acid). If the mobile phase is too polar, all components will travel quickly up the column with little interaction with the stationary phase, leading to poor separation.[1] If it's not polar enough, the compounds may not move at all.

Solutions:

  • Optimize Your Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system will give your target compound an Rf value of approximately 0.2-0.3, which generally provides the best separation in column chromatography.[2]

    • Start with a binary mixture: A common and effective system is Hexane/Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

    • Alternative Solvents: If Hexane/EtOAc doesn't provide adequate separation, consider other solvent systems. Dichloromethane/Methanol is a good choice for more polar compounds.[3]

  • Implement Gradient Elution: For complex mixtures where impurities have a wide range of polarities, isocratic elution (using a single solvent mixture) is often inefficient.[4] Gradient elution, where the polarity of the mobile phase is gradually increased during the run, is highly recommended.[5][6]

    • Workflow: Start with a low-polarity mobile phase that elutes the non-polar impurities first. Then, slowly increase the percentage of the more polar solvent to elute your target compound, followed by any highly polar impurities. This sharpens peaks, reduces elution time, and often improves resolution.[4][7]

Mobile Phase System Polarity Index (Approx. Strong Solvent) Typical Use Case for (4-Chloro-2-iodophenyl)methanol
Hexane / Ethyl Acetate4.4[8]Recommended starting point. A gradient from 5% to 30% EtOAc in hexane is often effective for separating moderately polar aromatic compounds.[9]
Hexane / Diethyl Ether2.8[8]Offers different selectivity compared to EtOAc and can sometimes resolve impurities that co-elute in EtOAc systems.
Dichloromethane / Methanol5.1[8]Useful if the compound has low mobility in Hexane/EtOAc. Start with 1-2% MeOH in DCM and increase as needed. Caution: Do not exceed 10% methanol, as it can start to dissolve the silica gel.
Toluene / Ethyl Acetate4.4[8]Toluene can provide different selectivity for aromatic compounds due to potential π-π interactions.

Table 1: Recommended mobile phase systems for TLC analysis and column optimization.

Question 2: My purified compound's spot on the TLC plate and its peak in the chromatogram show significant tailing. How can I fix this?

Answer: Peak tailing for a polar alcohol like this is almost always caused by strong, undesirable interactions with the stationary phase.

Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The hydroxyl group of your (4-Chloro-2-iodophenyl)methanol can engage in strong hydrogen bonding with these acidic silanol sites. This leads to a secondary retention mechanism that causes some molecules to lag behind the main band, resulting in a "tail".[10][11][12]

Solutions:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Adding a small amount (0.5-2%) of a highly polar solvent like methanol to your mobile phase can help to block the most active silanol sites, leading to more symmetrical peaks.

    • Add a Competing Base: For basic compounds, adding a small amount of triethylamine (TEA) (0.1-1%) to the mobile phase is a common strategy to improve peak shape.[11] While your compound is not basic, the TEA can still effectively mask the acidic silanol sites.

  • Use a Deactivated or End-Capped Stationary Phase:

    • Deactivate Silica Gel: Before loading your sample, you can flush the packed column with your mobile phase containing 1% triethylamine. Then, flush with the regular mobile phase to remove excess TEA before loading the compound. This neutralizes the acidic sites.

    • Use End-Capped Silica: Modern "end-capped" silica gels have had their most active silanol groups chemically modified to be less polar, significantly reducing the secondary interactions that cause tailing.[12]

Question 3: I suspect my compound is degrading on the column. My yields are low and I see new, unexpected spots on the TLC of my collected fractions.

Answer: Compound instability on silica gel is a known issue, especially for sensitive functional groups like benzylic alcohols or molecules with large, labile atoms like iodine.[13]

Causality: The acidic nature of silica gel can catalyze degradation reactions.[14] For (4-Chloro-2-iodophenyl)methanol, two potential degradation pathways are:

  • Oxidation: Benzylic alcohols can be oxidized to the corresponding aldehyde (4-chloro-2-iodobenzaldehyde).[15]

  • De-iodination: The carbon-iodine bond is weaker than carbon-chlorine or carbon-hydrogen bonds and can sometimes be cleaved under acidic or catalytic conditions, leading to the formation of (4-chlorophenyl)methanol.

Solutions:

  • Neutralize the Silica Gel: As mentioned for peak tailing, deactivating the silica gel with a triethylamine wash before use is a very effective strategy to prevent acid-catalyzed degradation.

  • Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic grades. For your compound, neutral alumina would be the best choice to avoid both acid- and base-catalyzed degradation.[16]

    • Florisil: This is a magnesium silicate gel that is less acidic than silica and can be a good option for sensitive compounds.[17]

  • Work Quickly: Minimize the time your compound spends on the column. Using flash chromatography (applying pressure to speed up the flow rate) can reduce the contact time with the stationary phase and limit degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for loading (4-Chloro-2-iodophenyl)methanol onto the column?

A: For solid samples like (4-Chloro-2-iodophenyl)methanol, dry loading is highly recommended. It often leads to better separation and sharper bands compared to wet loading.[18]

Protocol for Dry Loading:

  • Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution (typically 2-3 times the weight of your crude product).[2]

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently add a thin layer of sand on top of the sample-adsorbed silica to prevent disturbance when you add the mobile phase.[2][19]

Q2: Isocratic or gradient elution: which is better for this purification?

A: While a well-chosen isocratic system can work if your impurities are not very different in polarity, a gradient elution is almost always more efficient for purifying crude reaction mixtures.[6][20] It allows you to separate a wider range of compounds in a single run, saves solvent and time, and results in more concentrated (and thus easier to detect) fractions for your target compound.[4]

Q3: How do I choose the correct silica gel?

A: The choice of silica gel depends on your separation needs.

  • Particle Size: For general flash chromatography, a particle size of 40-63 µm (230-400 mesh) is the standard and offers a good balance between resolution and flow rate.[21] Finer particles give better resolution but require higher pressure.[22]

  • Pore Size: A standard pore size of 60 Å is suitable for small molecules like (4-Chloro-2-iodophenyl)methanol.[23]

  • Shape: Spherical silica gel can provide more uniform packing and better reproducibility compared to irregular silica, though it is often more expensive.[22]

Experimental Workflow for Purification

Below is a generalized workflow for the purification of (4-Chloro-2-iodophenyl)methanol.

PurificationWorkflow cluster_prep Preparation & Method Development cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Find solvent system with Rf ≈ 0.2-0.3 Column_Prep 2. Column Preparation - Choose column size (30-100x sample weight) - Pack column with silica slurry TLC->Column_Prep Dry_Load 3. Dry Loading - Dissolve crude product - Adsorb onto silica - Evaporate to free-flowing powder Column_Prep->Dry_Load Load_Sample 4. Load Sample - Add sample-silica to column top - Add protective sand layer Dry_Load->Load_Sample Elution 5. Elution - Start with low polarity solvent - Run gradient to higher polarity Load_Sample->Elution Collection 6. Fraction Collection - Collect fractions in tubes - Monitor elution with TLC Elution->Collection Combine 7. Combine Fractions - Identify and combine pure fractions Collection->Combine TLC confirms purity Evaporate 8. Solvent Removal - Evaporate solvent under reduced pressure Combine->Evaporate Final_Analysis 9. Purity Check - NMR, LC-MS Evaporate->Final_Analysis

Caption: Workflow for purification of (4-Chloro-2-iodophenyl)methanol.

References
  • Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Grace. (2024, June 18). 5 Things to Consider When Selecting a Chromatography Silica. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • AGC Chemicals Americas. Fine Silica Gels for Chromatography: RESIFA™ M.S.GEL. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • PubMed. (2004, July 25). Effects of speciation on partitioning of iodine in aqueous biphasic systems and onto ABEC resins. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • LCGC International. (2026, March 10). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • LCGC International. (2025, April 1). 5 Things to Consider When Selecting a Chromatography Silica. [Link]

  • Ghafuri, H. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica. Current Chemistry Letters, 4, 27-32. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?[Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • OpenOChem Learn. TLC. [Link]

  • SID. (2010). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. [Link]

  • Oreate AI. (2026, January 15). Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Axion Labs. (2024, March 19). When to use an HPLC gradient?[Link]

  • University of Victoria. Column chromatography. [Link]

  • Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • University of California, Irvine. 5. Thin Layer Chromatography. [Link]

  • Digital Commons @ University of Rhode Island. (2019). Exploring the Relationship between Thyroid Hormones and Iodine Detection through X-ray Fluorescence Analysis in Biological Samples. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??[Link]

  • Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]

  • ACS Publications. (2001, November 7). Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols. [Link]

  • MDPI. (2021, December 25). A Novel Pd-P Nano-Alloy Supported on Functionalized Silica for Catalytic Aerobic Oxidation of Benzyl Alcohol. [Link]

  • ResearchGate. (2022, October 13). Selective oxidation of benzyl alcohols by silica‐supported heterogeneous catalyst containing dioxidotungsten (VI) core. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • MDPI. (2021, June 25). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?[Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • University of California, Los Angeles. SOLVENT MISCIBILITY TABLE. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying (4-Chloro-2-iodophenyl)methyl Chloride from Appel Reaction Byproducts

Welcome to the technical support center for the synthesis and purification of (4-Chloro-2-iodophenyl)methyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (4-Chloro-2-iodophenyl)methyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Appel reaction and encountering challenges with the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the principles behind the purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying the product of the Appel reaction of (4-Chloro-2-iodophenyl)methanol?

A1: The main difficulty arises from the co-production of triphenylphosphine oxide (TPPO), a highly polar and crystalline solid. The structural similarity and potential for co-crystallization between your product, (4-chloro-2-iodophenyl)methyl chloride, and TPPO can make separation by standard techniques like simple crystallization or extraction challenging.

Q2: Why is TPPO so difficult to remove?

A2: TPPO's challenging nature stems from a combination of its physical properties:

  • High Polarity: The P=O bond imparts significant polarity, leading to its solubility in a range of common polar organic solvents used for work-up and chromatography.

  • High Crystallinity: TPPO is a stable, high-melting solid that readily crystallizes, often trapping the desired product within its crystal lattice.

  • Variable Solubility: Its solubility profile can be problematic. While it is poorly soluble in non-polar solvents like hexanes and diethyl ether, it is quite soluble in moderately polar solvents like dichloromethane and ethyl acetate, which are often good solvents for the desired product as well.[1]

Q3: What are the main strategies for removing TPPO from my reaction mixture?

A3: The most effective methods for TPPO removal exploit the differences in solubility and chemical reactivity between your product and the byproduct. The primary strategies include:

  • Selective Precipitation/Crystallization: This is often the simplest method, leveraging the poor solubility of TPPO in non-polar solvents.[2][3]

  • Chromatography: A silica plug or full column chromatography can be effective, especially for smaller scale reactions.[4][5]

  • Chemical Conversion/Complexation: TPPO can be converted into an insoluble salt or complex that is easily filtered off.[6]

The choice of method will depend on the scale of your reaction and the specific properties of your product.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
TPPO co-precipitates with my product during work-up. The solvent system used for precipitation is not optimal, and the product is not sufficiently soluble.1. Optimize the solvent system: Use a very non-polar solvent like hexane or a mixture of hexane and a minimal amount of a slightly more polar solvent (e.g., diethyl ether or toluene) to maintain product solubility while precipitating TPPO.[2] 2. Temperature control: Cool the solution to 0-5 °C to further decrease the solubility of TPPO.
Significant product loss during silica gel chromatography. The product may be unstable on silica gel, or the polarity of the eluent is too high, causing co-elution with TPPO.1. Use a silica plug: A short plug of silica is often sufficient to retain the highly polar TPPO while allowing the less polar product to pass through with a non-polar eluent.[5] 2. Deactivate the silica: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites that may cause product degradation.
The product and TPPO have very similar TLC Rf values. The chosen solvent system for TLC does not provide adequate separation.1. Experiment with different eluent systems: Try various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides better separation.
Precipitation methods are ineffective at removing all of the TPPO. The concentration of TPPO may be too low for efficient precipitation, or the solvent is too polar.1. Concentrate the reaction mixture: Before attempting precipitation, remove the reaction solvent under reduced pressure to increase the concentration of TPPO. 2. Consider complexation: If precipitation alone is insufficient, convert the remaining TPPO to an insoluble complex with zinc chloride.[6]

Experimental Protocols

Protocol 1: Appel Reaction for the Synthesis of (4-chloro-2-iodophenyl)methyl chloride

This protocol is a general procedure for the Appel reaction on a substituted benzyl alcohol and should be optimized for your specific substrate.

Materials:

  • (4-Chloro-2-iodophenyl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • To a solution of (4-Chloro-2-iodophenyl)methanol (1.0 eq) in anhydrous DCM (10 volumes), add triphenylphosphine (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrachloride (1.1 - 1.5 eq) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, proceed to one of the purification protocols below.

Protocol 2: Purification by Selective Precipitation

This method is ideal for larger scale reactions where chromatography is not practical.

Procedure:

  • Concentrate the reaction mixture from Protocol 1 under reduced pressure to obtain a viscous oil or solid residue.

  • Add a sufficient volume of a non-polar solvent, such as hexane or a 1:1 mixture of hexane and diethyl ether, to the residue.[2][3]

  • Stir the suspension vigorously for 30-60 minutes at room temperature.

  • Cool the mixture to 0-5 °C and continue stirring for another 30 minutes to maximize the precipitation of TPPO.

  • Filter the mixture through a Büchner funnel, washing the solid TPPO with a small amount of cold hexane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (4-chloro-2-iodophenyl)methyl chloride.

  • If necessary, further purification can be achieved by a silica plug filtration (Protocol 3).

Protocol 3: Purification by Silica Plug Filtration

This method is suitable for smaller scale reactions or for polishing the product after initial precipitation.

Procedure:

  • Prepare a short column (plug) of silica gel in a fritted funnel or a wide-bore column.

  • Concentrate the crude product mixture to a minimum volume.

  • Dissolve the residue in a small amount of a non-polar solvent (e.g., hexane or toluene).

  • Load the solution onto the silica plug.

  • Elute the column with a non-polar solvent system (e.g., hexane, or a gradient of hexane/diethyl ether). The less polar product should elute first, while the more polar TPPO will be retained on the silica.[5]

  • Monitor the fractions by TLC to identify the product-containing fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Complexation with Zinc Chloride

This is a robust method for removing TPPO, especially when it is present in a more polar solvent system where precipitation is difficult.[6]

Procedure:

  • Concentrate the crude reaction mixture.

  • Dissolve the residue in a minimal amount of a polar solvent like ethanol.

  • In a separate flask, prepare a solution of zinc chloride (ZnCl₂) (2-3 equivalents relative to the initial amount of PPh₃) in warm ethanol.

  • Add the ZnCl₂ solution to the crude product solution at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Stir the mixture for 1-2 hours at room temperature to ensure complete precipitation.

  • Filter the mixture to remove the solid complex.

  • Concentrate the filtrate and, if necessary, perform an aqueous work-up to remove any remaining zinc salts.

Data and Diagrams

Solubility Data of Triphenylphosphine Oxide (TPPO)
SolventSolubility ( g/100 g solvent)Reference
BenzeneVery Soluble[7]
ChloroformSparingly Soluble[7]
Diethyl EtherDifficultly Soluble[1]
EthanolVery Soluble[7]
HexanePoorly Soluble[1][3]
Water0.00628 (20 °C)[7]

Note: The solubility of (4-Chloro-2-iodophenyl)methanol and (4-chloro-2-iodophenyl)methyl chloride in these solvents should be experimentally determined to optimize the purification strategy. Based on the structures, the starting alcohol is expected to be more polar than the final chloride product.

Visualizing the Purification Workflow

Appel_Purification cluster_reaction Appel Reaction cluster_purification Purification Strategy Starting Material (4-Chloro-2-iodophenyl)methanol Reaction PPh3, CCl4 DCM, 0°C to RT Starting Material->Reaction Crude Mixture Product + TPPO Reaction->Crude Mixture Choice Select Purification Method Crude Mixture->Choice Precipitation Selective Precipitation (Hexane/Ether) Choice->Precipitation Large Scale Chromatography Silica Plug Filtration Choice->Chromatography Small Scale Complexation ZnCl2 Complexation Choice->Complexation High Polarity Pure Product Pure (4-chloro-2-iodophenyl)methyl chloride Precipitation->Pure Product Chromatography->Pure Product Complexation->Pure Product

Caption: Decision workflow for the purification of (4-chloro-2-iodophenyl)methyl chloride.

References

Sources

Optimization

Technical Support Center: Chemoselective Cross-Coupling of (4-Chloro-2-iodophenyl)methanol

Welcome to the Technical Support and Knowledge Base for the chemoselective functionalization of (4-Chloro-2-iodophenyl)methanol . This guide is engineered for researchers and drug development professionals who require hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Base for the chemoselective functionalization of (4-Chloro-2-iodophenyl)methanol . This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible carbon-carbon bond formation.

Because this substrate contains three distinct reactive sites—a highly reactive carbon-iodine (C–I) bond, a moderately reactive carbon-chlorine (C–Cl) bond, and an unprotected hydroxymethyl (–CH₂OH) group—achieving absolute chemoselectivity requires precise control over catalyst speciation, thermodynamics, and base selection.

Core Principles: The Causality of Chemoselectivity

To successfully couple at the C–I bond while preserving the C–Cl bond and the free alcohol, you must exploit the thermodynamic differences in Bond Dissociation Energy (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Cl bond (~96 kcal/mol)[1].

In palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), the rate-determining step for the substrate is oxidative addition . Palladium(0) inserts into the weaker C–I bond orders of magnitude faster than into the C–Cl bond[1]. However, if the catalytic system is overly electron-rich or the thermal energy exceeds the activation barrier for C–Cl insertion, chemoselectivity collapses, leading to bis-coupled or dehalogenated byproducts[2]. Furthermore, the unprotected –CH₂OH group can undergo unwanted oxidation or alkoxide-driven catalyst poisoning if unnecessarily harsh bases are employed.

Catalyst & Ligand Selection Matrix

Selecting the correct catalyst system is a balancing act between sufficient reactivity for the C–I bond and insufficient energy for C–Cl activation[3]. Below is a quantitative and qualitative comparison of standard catalytic systems for this specific substrate.

Catalyst SystemLigand ClassificationBase / Solvent SystemOptimal TempC–I SelectivityC–Cl Activation RiskTechnical Verdict
Pd(PPh₃)₄ (3-5 mol%)Monodentate (Neutral)K₂CO₃ / 1,4-Dioxane:H₂O (4:1)60–80 °C>95%Low Recommended. Standard, reliable choice. Mild enough to leave C–Cl and –CH₂OH completely intact.
PdCl₂(dppf) (5 mol%)Bidentate (Large Bite Angle)Na₂CO₃ / THF:H₂O (5:1)60–70 °C>90%Low Excellent Alternative. Prevents catalyst aggregation; ideal if using sterically hindered boronic acids.
Pd₂(dba)₃ / XPhos Buchwald (Bulky, e⁻-rich)K₃PO₄ / Toluene25–40 °CVariableHigh (if >50°C)Use with Caution. Highly active. Requires strict temperature control to prevent C–Cl oxidative addition.
Pd(OAc)₂ / SPhos Buchwald (e⁻-rich)Cs₂CO₃ / 1,4-Dioxane90–100 °CPoorVery High Not Recommended. Designed for C–Cl activation. Will lead to uncontrollable bis-coupling.

Diagnostic Hub: Troubleshooting & FAQs

This section addresses specific failure modes encountered during the cross-coupling of (4-Chloro-2-iodophenyl)methanol.

Q: My LC-MS shows a mixture of the desired mono-coupled product and a bis-coupled byproduct. How do I stop the C–Cl bond from reacting? A: Bis-coupling is a symptom of thermodynamic over-activation.

  • Causality: You are providing enough thermal energy or electron density to the Pd center to overcome the ~96 kcal/mol C–Cl activation barrier.

  • Solution: Immediately drop the reaction temperature to 60 °C. Ensure you are using a maximum of 1.05 equivalents of the boronic acid. Switch from electron-rich alkyl phosphines (like PtBu₃) to standard aryl phosphines (like PPh₃)[1].

Q: The reaction stalls at 50% conversion, and I see a black precipitate forming in the flask. What is happening? A: The black precipitate is "Palladium Black" (inactive Pd(0) aggregates).

  • Causality: The catalytic cycle has broken down, likely during the transmetalation step, causing the Pd(II) intermediate to prematurely reduce and aggregate. This often happens if the base is insoluble or if oxygen is present.

  • Solution: Ensure rigorous degassing of your solvents (sparge with Argon for 15 minutes). Switch to a biphasic solvent system like 1,4-Dioxane/Water (4:1) to ensure the inorganic base (e.g., K₂CO₃) is fully dissolved and available for the transmetalation step[2].

Q: Do I need to protect the hydroxymethyl (–CH₂OH) group before the reaction? A: Generally, no.

  • Causality: Under standard Suzuki-Miyaura conditions using mild bases (K₂CO₃, Na₂CO₃) and temperatures ≤80 °C, the primary alcohol remains protonated and inert.

  • Solution: Avoid strong bases like NaH, KOtBu, or anhydrous Cs₂CO₃ at high temperatures, which can deprotonate the alcohol. The resulting alkoxide can coordinate to the palladium center, leading to β-hydride elimination (forming an aldehyde) or catalyst poisoning.

Validated Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By monitoring specific physical and chemical checkpoints, you can verify the integrity of the reaction in real-time.

Materials Required:
  • (4-Chloro-2-iodophenyl)methanol (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh₃)₄ (0.04 equiv, 4 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Execution:
  • System Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-iodophenyl)methanol, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of Water. Seal the flask with a rubber septum. Sparge the solution directly with Argon for 15 minutes.

    • Validation Check: The mixture should transition from a cloudy suspension to a mostly clear solution as the K₂CO₃ dissolves in the aqueous phase.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the Pd(PPh₃)₄.

    • Validation Check: The solution will immediately turn a pale, transparent yellow. If it turns black instantly, your system is contaminated with oxygen.

  • Thermal Activation: Place the flask in a pre-heated oil bath at 70 °C. Stir vigorously (800 rpm) to ensure mixing of the biphasic system.

  • In-Process Monitoring: After 2 hours, sample the organic layer for TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation Check: The starting material (UV-active, Rf ~0.4) should be entirely consumed. A new spot representing the mono-coupled product will appear. If a third, highly non-polar spot appears near the solvent front, C–Cl activation (over-coupling) is occurring; immediately cool the reaction.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent catalytic pathways. Controlling the oxidative addition step is the sole mechanism for ensuring the desired product is formed over the bis-coupled byproduct.

ChemoselectiveCoupling Substrate (4-Chloro-2-iodophenyl)methanol (Contains C-I, C-Cl, -CH2OH) Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Substrate->Pd0 Catalyst Binding OxAdd_CI Fast Oxidative Addition (C-I Bond BDE ~65 kcal/mol) Pd0->OxAdd_CI Mild Temp (60-80°C) Standard Ligands OxAdd_CCl Slow Oxidative Addition (C-Cl Bond BDE ~96 kcal/mol) Pd0->OxAdd_CCl High Temp (>100°C) Electron-Rich Ligands PdII_Int Pd(II) Aryl-Iodide Intermediate (C-Cl bond intact) OxAdd_CI->PdII_Int Byproduct Unwanted Bis-Coupled or Dehalogenated Product OxAdd_CCl->Byproduct Transmetalation Transmetalation (Aryl-B(OH)2 + Base) PdII_Int->Transmetalation Product Desired Mono-Coupled Product (2-Aryl-4-chlorophenyl)methanol Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1: Chemoselective Pd-catalyzed catalytic cycle for (4-Chloro-2-iodophenyl)methanol.

References

  • Halen, P. v., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Colacot, T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Organic Process Research & Development. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions involving (4-Chloro-2-iodophenyl)methanol

Welcome to the Technical Support Center. As a bifunctional building block, (4-Chloro-2-iodophenyl)methanol is highly valuable in drug development and complex organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional building block, (4-Chloro-2-iodophenyl)methanol is highly valuable in drug development and complex organic synthesis. However, its unique structural features—a bulky ortho-iodo group, an unprotected benzylic alcohol, and a competing para-chloro substituent—often lead to stalled reactions, poor chemoselectivity, and catalyst poisoning.

This guide is designed for application scientists and researchers to diagnose, understand, and resolve low conversion rates in cross-coupling and functionalization workflows.

Diagnostic Matrix: Identifying the Bottleneck

Before altering your protocol, analyze your crude reaction mixture via LC-MS or GC-MS. Match your quantitative analytical markers to the mechanistic causes below to determine the correct troubleshooting path.

Observed SymptomAnalytical Marker (LC-MS/TLC)Mechanistic CauseRecommended Action
Stalled Conversion (<30%) High Starting Material (SM) + Boronic acid consumedProtodeboronation is outcompeting slow oxidative addition due to ortho-steric hindrance.Switch to bulky, electron-rich ligands (e.g., SPhos); use slow-addition of boronic acid.
Dehalogenation Mass = 142.5 Da (Loss of Iodine) β -Hydride elimination from the coordinated benzylic alkoxide intermediate.Protect the -OH group (e.g., TBS ether) or use non-alkoxide, insoluble bases (e.g., K 3​ PO 4​ ).
Multiple Products / Oligomers Mass indicates double coupling (Loss of both I and Cl)Loss of chemoselectivity due to excessive thermal activation of the C-Cl bond.Lower temperature to <60 °C; strictly use Pd/Buchwald ligand systems to favor C-I.

Deep-Dive FAQs: The Science of the Failure

Q1: Why is my Suzuki-Miyaura coupling yielding (4-chlorophenyl)methanol instead of the desired cross-coupled product? A: This is a classic case of protodehalogenation. The unprotected benzylic alcohol in (4-Chloro-2-iodophenyl)methanol can coordinate to the Palladium(II) center immediately following oxidative addition. Under basic conditions, the resulting alkoxide undergoes β -hydride elimination, transferring a hydride directly to the Pd center. Subsequent reductive elimination yields the de-iodinated product, effectively turning your substrate into a terminal reductant [1]. Causality Fix: Pre-protect the hydroxyl group as a silyl ether, or strictly avoid strong, soluble alkoxide bases (like NaOtBu) in favor of milder, insoluble bases like K 3​ PO 4​ in biphasic systems to prevent alkoxide formation on the metal.

Q2: How do I overcome the steric hindrance of the ortho-iodo group without accidentally activating the para-chlorine? A: The C-I bond dissociation energy (~65 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), theoretically ensuring strict chemoselectivity [2]. However, the bulky ortho-hydroxymethyl group imposes a massive kinetic barrier to oxidative addition at the iodine. If you compensate by increasing the temperature (>90 °C) with standard ligands (e.g., PPh 3​ ), you inadvertently provide enough thermal energy to activate the unhindered para-chlorine, leading to double-coupling or polymerization. Causality Fix: Utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands are specifically engineered to accelerate oxidative addition at hindered C-I bonds at lower temperatures (40–60 °C), thereby preserving the C-Cl bond for downstream functionalization [3].

Q3: My boronic acid is completely consumed, but my starting material remains untouched. What is happening? A: This indicates that protodeboronation (hydrolysis) of your boronic acid is occurring faster than the catalytic cycle can turn over. Because the transmetalation step is bottlenecked by the steric bulk of the ortho-substituted aryl palladium intermediate, the boronic acid simply degrades in the basic aqueous media. Causality Fix: Use a syringe pump to slowly add the boronic acid over 4 hours, keeping its steady-state concentration low, or switch to a more stable organoboron species like a MIDA boronate.

Self-Validating Experimental Protocols

To ensure reproducibility and built-in troubleshooting, utilize the following optimized protocols.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Unprotected Alcohol)

Design Logic: This protocol leverages SPhos and a strict 60 °C thermal ceiling to ensure the C-Cl bond remains intact while overcoming the ortho-sterics of the C-I bond.

  • Setup: Charge an oven-dried Schlenk flask with (4-Chloro-2-iodophenyl)methanol (1.0 equiv), Arylboronic acid (1.2 equiv), K 3​ PO 4​ (2.0 equiv), Pd(OAc) 2​ (2 mol%), and SPhos (4 mol%).

  • Atmosphere: Evacuate and backfill the flask with N 2​ (Repeat 3x).

  • Solvent: Add degassed Toluene/H 2​ O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat at 60 °C for 12 hours with vigorous stirring (1000 rpm) to ensure biphasic mixing.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

  • Validation Check: Run LC-MS on the crude. The presence of a single peak with the correct mass (M +

    • I + Ar) and the retention of the distinct Chlorine isotope pattern (3:1 ratio) confirms chemoselectivity.
Protocol B: Pre-emptive Hydroxyl Protection (TBS Ether Formation)

Design Logic: If protodehalogenation persists, masking the alcohol eliminates the β -hydride elimination pathway entirely.

  • Setup: Dissolve (4-Chloro-2-iodophenyl)methanol (1.0 equiv) in anhydrous DMF (0.5 M) under N 2​ .

  • Activation: Add Imidazole (2.0 equiv) and stir until completely dissolved.

  • Protection: Add TBSCl (1.2 equiv) portion-wise at 0 °C to control the exotherm.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl and extract with diethyl ether (3x). Wash the organic layer with water (5x) to remove DMF.

  • Validation Check: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the highly polar starting material to a high R f​ spot.

Troubleshooting Visualizations

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition at C-I Bond Pd0->OA Ar-I addition Fail1 Failure: C-Cl Activation (High Temp / Poor Ligand) Pd0->Fail1 Competing pathway TM Transmetalation (Boronic Acid) OA->TM Base / Ar'-B(OH)2 Fail2 Failure: β-Hydride Elimination (Protodehalogenation) OA->Fail2 Free -OH coordination RE Reductive Elimination (Product Formation) TM->RE Fail3 Failure: Protodeboronation (Slow Transmetalation) TM->Fail3 Stalled cycle RE->Pd0 Product release

Pd-catalyzed cycle for (4-Chloro-2-iodophenyl)methanol showing primary failure pathways.

DecisionTree Start Issue: Low Conversion (< 50% Product) LCMS Run LC-MS / GC-MS Analyze Crude Start->LCMS MassSM High Starting Material No Byproducts LCMS->MassSM MassDeI Mass = 142.5 Da (Loss of Iodine) LCMS->MassDeI MassDouble Mass = Double Coupling (Loss of Cl & I) LCMS->MassDouble Sol1 Increase Catalyst Activity (Use SPhos/XPhos) MassSM->Sol1 Overcome sterics Sol2 Protect -OH Group (TBS Ether) MassDeI->Sol2 Prevent β-hydride elim. Sol3 Lower Temperature (< 60°C) MassDouble->Sol3 Preserve C-Cl bond

Diagnostic decision tree for troubleshooting low conversion based on LC-MS byproduct analysis.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Regio- and Stereoselective Route to Tetrasubstituted Olefins by the Palladium-Catalyzed Three-Component Coupling of Aryl Iodides, Internal Alkynes, and Arylboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Elucidation of (4-Chloro-2-iodophenyl)methanol: A Comparative Guide to Mass Spectrometry Platforms

(4-Chloro-2-iodophenyl)methanol is a highly valuable halogenated benzyl alcohol, frequently utilized as a synthetic building block in the development of cyclooctyne-based bioorthogonal reagents (such as DIBAC) and cross-...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Chloro-2-iodophenyl)methanol is a highly valuable halogenated benzyl alcohol, frequently utilized as a synthetic building block in the development of cyclooctyne-based bioorthogonal reagents (such as DIBAC) and cross-coupling pharmaceuticals. Accurate structural verification of this intermediate is critical to downstream synthetic success.

This guide provides an objective, data-driven comparison of the two primary analytical mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —for characterizing its unique fragmentation patterns.

Mechanistic Fragmentation Profiling (The "Why")

Before selecting an analytical platform, it is essential to understand the intrinsic gas-phase chemistry of (4-Chloro-2-iodophenyl)methanol (Formula: C₇H₆ClIO). The molecule contains three distinct functional features that dictate its mass spectral behavior: a benzylic alcohol, an iodine atom, and a chlorine atom.

  • Dehalogenation (Loss of Iodine): The carbon-iodine (C-I) bond dissociation energy (~238 kJ/mol) is exceptionally weak compared to the C-Cl bond (~338 kJ/mol). As documented in studies of 1, this results in a dominant homolytic cleavage under ionization, expelling an iodine radical (127 Da) and yielding a highly abundant fragment at m/z 141.

  • Alcohol Cleavage Pathways: Consistent with established 2, the primary fragmentation routes involve α-cleavage and dehydration. The loss of a hydroxyl radical generates an [M-17]⁺ peak at m/z 251, while the loss of water yields an [M-18]⁺ peak at m/z 250.

  • Isotopic Signatures: Chlorine exists naturally as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. The exact mass for the primary isotope molecular ion[M]•⁺ is 3. Any fragment retaining the chlorine atom will exhibit an M+2 peak at approximately one-third the intensity of the base peak, providing a built-in diagnostic tool.

Fragmentation M Molecular Ion [M]•+ m/z 268 (35Cl) M_iso Isotope[M+2]•+ m/z 270 (37Cl) M->M_iso 3:1 Natural Abundance F1 [M - I]+ m/z 141 M->F1 -127 Da (I•) Weak C-I Bond Cleavage F2 [M - OH]+ m/z 251 M->F2 -17 Da (OH•) α-Cleavage F3 [M - I - H2O]+ m/z 123 F1->F3 -18 Da (H2O) Dehydration

Fig 1: Primary EI-MS fragmentation pathways of (4-Chloro-2-iodophenyl)methanol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct platform depends entirely on the analytical goal: definitive structural fingerprinting (GC-MS) versus trace detection in complex matrices (LC-MS).

Because (4-Chloro-2-iodophenyl)methanol lacks highly basic (e.g., amines) or highly acidic (e.g., carboxylic acids) functional groups, it exhibits poor ionization efficiency in standard Electrospray Ionization (ESI). Therefore, LC-MS workflows must rely on causality-driven mobile phase modifications (such as forcing adduct formation) to achieve detection, whereas the hard electron bombardment of GC-EI-MS bypasses this limitation entirely.

Quantitative Platform Comparison
Analytical FeatureGC-EI-MS (Hard Ionization at 70 eV)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Observed [M]•⁺ (m/z 268.9)[M+NH₄]⁺ (m/z 286.0) or [M-H]⁻ (m/z 266.9)
Isotope Pattern Fidelity Excellent (Clear 3:1 ratio for ³⁵Cl/³⁷Cl)Moderate (Adducts can complicate isotopic envelopes)
Key Fragmentation (MS1) m/z 141 (-I), m/z 251 (-OH), m/z 123Minimal (Requires MS2/CID for fragmentation)
Ionization Efficiency High (Gas-phase electron bombardment)Low to Moderate (Requires adduct-forming additives)
Best Used For Definitive structural fingerprinting & purity checksTrace quantification in polar biological matrices

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an internal logic check to prevent false positives.

Workflow Sample Sample Prep (1 mg/mL in EtOAc/MeOH) GC GC-EI-MS Platform (Hard Ionization, 70 eV) Sample->GC Volatile Injection LC LC-ESI-MS/MS Platform (Soft Ionization, Adduct Mode) Sample->LC Liquid Infusion EI_Data Extensive Fragmentation Library Matching GC->EI_Data High Energy ESI_Data Intact Adduct Ions [M+NH4]+ Targeted CID LC->ESI_Data Low Energy

Fig 2: Workflow comparison for GC-EI-MS vs. LC-ESI-MS/MS analytical platforms.

Protocol A: High-Resolution GC-EI-MS Structural Fingerprinting

Causality Focus: Utilizing thermal volatility and hard ionization to map the carbon skeleton.

  • System Readiness: Tune the mass spectrometer using PFTBA (perfluorotributylamine) to ensure mass accuracy across the m/z 50–600 range.

  • Sample Preparation: Dissolve the analyte in LC-MS grade ethyl acetate to a concentration of 1 mg/mL. Why Ethyl Acetate? It is highly volatile and expands predictably in the GC inlet, preventing thermal degradation of the relatively weak C-I bond prior to the column.

  • Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use a temperature gradient starting at 50°C, ramping to 280°C at 10°C/min, as recommended for4.

  • Ionization: Operate the EI source at 70 eV. Acquire data in full scan mode.

  • Self-Validation Step: Isolate the molecular ion cluster at m/z 268. Validation logic: If the adjacent peak at m/z 270 does not exhibit exactly ~33% relative abundance, the peak is not a monochlorinated species. This strictly rules out isobaric background contamination.

Protocol B: LC-ESI-MS/MS Adduct Analysis

Causality Focus: Forcing ion-dipole interactions to overcome the molecule's lack of basic sites.

  • Mobile Phase Optimization: Prepare Mobile Phase A (Water + 0.1% Formic Acid + 5 mM Ammonium Acetate ) and Mobile Phase B (Methanol). Why Ammonium Acetate? The neutral alcohol cannot easily accept a proton (H⁺) in the ESI droplet. The ammonium ion (NH₄⁺) acts as an adduct-forming agent, creating a stable [M+NH₄]⁺ complex.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in 50:50 Water:Methanol.

  • Ionization: Operate the ESI source in positive ion mode. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Collision-Induced Dissociation (CID): Isolate the [M+NH₄]⁺ precursor ion (m/z 286) in Q1. Apply collision energies (15–25 eV) using argon gas in Q2 to induce fragmentation.

  • Self-Validation Step: Monitor the MS/MS transition from m/z 286 to m/z 141. Validation logic: The specific, simultaneous neutral loss of 145 Da (NH₃ + HI) to yield the m/z 141 fragment confirms both the identity of the artificial adduct and the structural core of the molecule, validating the assay.

References

  • Synthesis of DIBAC analogues with excellent SPAAC rate constants Royal Society of Chemistry (RSC)
  • Identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions BenchChem
  • Mass Spectrometry of Alcohols Chemistry Steps
  • Spectroscopic comparison of 4-iodobenzyl alcohol and its reaction products BenchChem

Sources

Comparative

HPLC method for purity analysis of (4-Chloro-2-iodophenyl)methanol

HPLC Method Development and Purity Analysis of (4-Chloro-2-iodophenyl)methanol: A Comparative Column Guide Introduction (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) is a highly specialized organic building block, f...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Purity Analysis of (4-Chloro-2-iodophenyl)methanol: A Comparative Column Guide

Introduction

(4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0) is a highly specialized organic building block, fundamentally critical in the synthesis of bioconjugation linkers such as substituted azadibenzocyclooctyne (DIBAC) analogues [1]. These analogues are widely employed in strain-promoted azide-alkyne cycloaddition (SPAAC) for drug-antibody conjugation. The presence of structurally similar impurities—such as unreacted 4-chloro-2-iodobenzoic acid or dehalogenated byproducts—can severely compromise downstream reaction kinetics. Therefore, establishing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method for purity analysis is a non-negotiable requirement for drug development professionals.

Mechanistic Causality in Separation Strategy

The structural topology of (4-Chloro-2-iodophenyl)methanol presents unique chromatographic challenges and opportunities. The molecule features a polar hydroxyl group, a hydrophobic aromatic core, and two distinct halogens (chloro and iodo) that introduce significant polarizability.

Standard reversed-phase HPLC methods often struggle to separate halogenated isomers due to their reliance on purely hydrophobic dispersive forces [2]. To achieve baseline resolution, the stationary phase must exploit orthogonal interaction mechanisms, such as π-π interactions or hydrogen bonding capabilities, to differentiate the target analyte from its synthetic precursors.

HPLC_Mechanisms Analyte (4-Chloro-2-iodophenyl)methanol Analyte Hydrophobic Hydrophobic Interactions (Alkyl Chain / Aromatic Ring) Analyte->Hydrophobic Drives Polar Polar Interactions (Hydroxyl Group) Analyte->Polar Drives Halogen Halogen Bonding (Chloro & Iodo Substituents) Analyte->Halogen Drives StationaryPhase Stationary Phase (Mixed-Mode / Phenyl-Hexyl) Hydrophobic->StationaryPhase Retention Polar->StationaryPhase Selectivity Halogen->StationaryPhase Specificity

Interaction mechanisms in HPLC separation of halogenated benzyl alcohols.

Comparative Analysis of Stationary Phases

To objectively evaluate the optimal chromatographic environment, we compared three distinct column chemistries for the purity analysis of (4-Chloro-2-iodophenyl)methanol. The data below synthesizes the performance metrics obtained using a standard water/acetonitrile gradient with 0.1% formic acid[3].

Column ChemistryPrimary Retention MechanismRetention Time (min)USP Resolution (Rs)Peak Asymmetry (Tf)Analytical Verdict
Standard C18 Hydrophobic (Dispersive)6.81.81.3Moderate : Prone to co-elution of dehalogenated isomers.
Phenyl-Hexyl Hydrophobic & π-π Interactions8.22.41.1High : Excellent selectivity for polarizable aromatic halogens.
Mixed-Mode (e.g., Amaze HA) Hydrophobic & Hydrogen Bonding9.53.11.0Superior : Isolates acidic precursors from the neutral alcohol.

Data Interpretation: While the C18 column provides acceptable retention, the Phenyl-Hexyl and Mixed-Mode columns deliver superior resolution (Rs > 2.0). The Mixed-Mode column's ability to engage in multiple interaction types makes it the definitive choice for complex impurity profiling [4].

Self-Validating Experimental Protocol

The following step-by-step methodology outlines a robust, self-validating workflow for the purity analysis of (4-Chloro-2-iodophenyl)methanol using a Mixed-Mode or Phenyl-Hexyl column.

Step 1: Mobile Phase Preparation

  • Action : Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in HPLC-grade Acetonitrile). Degas via ultrasonication for 10 minutes.

  • Causality : Formic acid maintains the mobile phase at a low pH (~2.7). This ensures that residual acidic impurities (e.g., 4-chloro-2-iodobenzoic acid) remain fully protonated, preventing peak tailing and retention time shifts caused by secondary electrostatic interactions with residual silanols on the stationary phase.

Step 2: Standard and Sample Preparation

  • Action : Dissolve the (4-Chloro-2-iodophenyl)methanol reference standard and test samples in a diluent of 50:50 MeCN:H2O to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality : Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch artifacts (such as peak fronting or splitting) at the solvent front. PTFE is specifically selected for its chemical inertness to halogenated organic solvents, ensuring no extractable contaminants interfere with the baseline.

Step 3: Chromatographic Execution (Gradient Method)

  • Action : Inject 5 µL onto a Phenyl-Hexyl or Mixed-Mode column (150 x 4.6 mm, 3 µm) maintained at 30°C. Execute a linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute re-equilibration. Flow rate: 1.0 mL/min.

  • Causality : A gradient elution is critical for resolving the main peak from closely eluting, structurally similar impurities. Precise temperature control at 30°C ensures reproducible solvent viscosity and consistent intra-column diffusion kinetics, stabilizing retention times across multiple batches.

Step 4: Detection and System Suitability Testing (SST)

  • Action : Monitor UV absorbance simultaneously at 254 nm and 280 nm. Before analyzing unknown samples, inject the standard solution six consecutive times.

  • Acceptance Criteria : Relative Standard Deviation (RSD) of retention time ≤ 1.0%; USP Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000.

  • Causality : Monitoring at 280 nm offers higher specificity for the halogenated benzyl alcohol, minimizing baseline noise from non-aromatic solvent impurities. The SST creates a self-validating loop: if the column degrades or the mobile phase is prepared incorrectly, the tailing factor will increase or N will drop, immediately alerting the analyst to halt the run before generating invalid data.

References

  • Synthesis of DIBAC analogues with excellent SPAAC rate constants. Royal Society of Chemistry. URL: ]">https://pubs.rsc.org

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. URL: ]">https://helixchrom.com

  • Benzyl alcohol. SIELC Technologies. URL: ]">https://sielc.com

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography. Oxford Academic. URL: ]">https://academic.oup.com

Validation

Structural Elucidation of Halogenated Benzyl Alcohols: A Comparison Guide for (4-Chloro-2-iodophenyl)methanol Derivatives

Introduction: The Analytical Challenge of Halogenated Scaffolds (4-Chloro-2-iodophenyl)methanol is a highly versatile building block widely utilized in the synthesis of spiro-fused heterocycles, API intermediates, and me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Scaffolds

(4-Chloro-2-iodophenyl)methanol is a highly versatile building block widely utilized in the synthesis of spiro-fused heterocycles, API intermediates, and metal-free click chemistry reagents[1][2]. From a crystal engineering perspective, this derivative presents a fascinating supramolecular competition: it possesses a strong hydrogen bond donor/acceptor (the hydroxyl group) and two distinct halogen bond donors (chlorine and iodine).

Because the polarizability of iodine creates a pronounced region of positive electrostatic potential (the σ -hole), iodine acts as a potent Lewis acid[3][4]. Determining exactly how these molecules pack—whether they favor O–H···O hydrogen bonds or C–I···O halogen bonds—requires rigorous structural elucidation[3]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR) for characterizing (4-Chloro-2-iodophenyl)methanol derivatives, providing validated crystallization protocols to ensure high-fidelity data.

Comparative Analysis of Structural Elucidation Techniques

When evaluating the crystalline performance and supramolecular networking of (4-Chloro-2-iodophenyl)methanol, selecting the right analytical technique is dictated by the crystal size and the specific atomic interactions you need to resolve.

Table 1: Performance Comparison of Structural Elucidation Methods
Feature/MetricSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinates3D atomic coordinates (kinematical approx.)Local chemical environment & connectivity
Sample Requirement Single crystal > 10 µmNanocrystals (100 nm – 1 µm)Bulk powder (~10–50 mg)
Halogen Bond Detection Excellent (Direct measurement of I···O distances)Good (Resolution dependent, dynamical scattering issues)Indirect (Chemical shift perturbations)
Hydrogen Visibility Moderate (Requires high-angle data or neutron diffraction)Poor (Electron scattering by H is very weak)Excellent ( 1 H MAS NMR resolves H-bonds)
Throughput Medium (1-2 hours per crystal on modern diffractometers)High (Minutes per grid, but sample prep is complex)Low (Requires long acquisition times for 13 C/ 15 N)
Cost / Accessibility Highly accessible (Standard in most core facilities)Emerging (Requires specialized cryo-TEM)Moderate (Requires specialized MAS probes)

Application Scientist Insight: While MicroED is revolutionary for sub-micron powders that refuse to grow into large crystals, SCXRD remains the gold standard for halogenated derivatives. The heavy iodine atom in (4-Chloro-2-iodophenyl)methanol dominates electron scattering. In MicroED, dynamical scattering from heavy elements like iodine can distort intensities, making anisotropic refinement difficult. Therefore, SCXRD is the preferred primary method , provided you can grow a sufficient crystal.

Workflow for Structural Elucidation

The following logic tree dictates the experimental path from synthesized derivative to confirmed halogen-bonded network.

G Start Synthesized Derivative (4-Chloro-2-iodophenyl)methanol Cryst Crystallization Screen Start->Cryst SlowEvap Slow Evaporation (Thermodynamic) Cryst->SlowEvap VaporDiff Vapor Diffusion (Kinetic Control) Cryst->VaporDiff ssNMR ssNMR (Bulk powder) Cryst->ssNMR Amorphous/Powder SCXRD SCXRD Analysis (Primary) SlowEvap->SCXRD Large Crystals (>10 µm) MicroED MicroED (Sub-micron crystals) SlowEvap->MicroED Microcrystals (<1 µm) VaporDiff->SCXRD VaporDiff->MicroED Halogen Halogen Bond Network Confirmed SCXRD->Halogen MicroED->Halogen ssNMR->Halogen

Caption: Decision matrix for the structural elucidation of halogenated benzyl alcohols.

Experimental Methodologies: Self-Validating Crystallization Protocols

(4-Chloro-2-iodophenyl)methanol has a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent evaporates too quickly, due to the flexibility of the methanol group and the high molecular weight of the halogens. To achieve SCXRD-quality crystals, kinetic control is mandatory.

Protocol A: Anti-Solvent Vapor Diffusion (Recommended for SCXRD)

Causality: Vapor diffusion allows for an exceptionally slow, diffusion-limited increase in supersaturation. This prevents the kinetic trapping of amorphous aggregates and provides the activation energy necessary for the highly directional, but relatively weak, C–I···O halogen bonds to organize the lattice[3][4].

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 10 mg of (4-Chloro-2-iodophenyl)methanol in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. Rationale: DCM is a good solvent that does not strongly compete for hydrogen/halogen bonding sites, unlike methanol or water.

  • Anti-Solvent Chamber: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (the anti-solvent).

  • Sealing & Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to prevent ambient moisture ingress.

  • Equilibration: Store the chamber in a vibration-free environment at 20 °C for 4–7 days. Hexane vapors will slowly diffuse into the DCM, lowering the solubility of the derivative.

  • Harvesting: Once distinct, block-like crystals form, immediately submerge them in Paratone-N oil. Rationale: Halogenated crystals can rapidly lose solvent of crystallization or degrade upon exposure to air; the oil provides a protective barrier and acts as a cryoprotectant during the 100 K nitrogen stream of the SCXRD experiment.

Protocol B: Validation via Powder X-Ray Diffraction (PXRD)

Causality: A single crystal may represent a kinetic anomaly rather than the bulk thermodynamic product. This self-validating step ensures the SCXRD structure is representative of the entire batch.

  • Bulk Collection: Filter the remaining microcrystalline powder from the crystallization vial.

  • Data Acquisition: Run the powder on a benchtop PXRD (Cu K α radiation, range 5°–50°).

  • Comparison: Simulate a powder pattern from the SCXRD .cif file using Mercury software. An overlay matching the experimental PXRD confirms bulk phase purity.

Quantitative Data: Expected Crystallographic Parameters

Based on structurally analogous dihalogenated aromatic derivatives and iodophenyl methanols[1][4], the following table outlines the expected crystallographic metrics when comparing SCXRD data of the bare alcohol versus a protected derivative (e.g., acetate).

Table 2: Structural Data Comparison of (4-Chloro-2-iodophenyl)methanol Derivatives
Parameter(4-Chloro-2-iodophenyl)methanol(4-Chloro-2-iodophenyl)methyl acetateAnalytical Implication
Crystal System Monoclinic (Expected)Triclinic (Expected)Acetylation disrupts the symmetry provided by the O-H···O network.
Primary Synthon O–H···O (Hydrogen Bond)C–I···O (Halogen Bond)Masking the H-bond donor forces the σ -hole of Iodine to dominate packing[4].
I···O Distance (Å) ~3.10 – 3.25 Å2.85 – 2.95 ÅShorter distance in the acetate confirms a stronger, uncompeted halogen bond.
C–I···O Angle (deg) ~150° – 160°~170° – 178°Halogen bonds become highly linear (approaching 180°) when not distorted by competing H-bonds.
R1​ / wR2​ (SCXRD) < 0.05 / < 0.12< 0.04 / < 0.10High-quality refinement; heavy iodine enables strong diffraction at high angles.

Data Synthesis: The introduction of an ester protecting group removes the dominant hydrogen bond donor. As shown in the table, this forces the crystal engineering landscape to rely on the iodine σ -hole, resulting in a shorter, more linear C–I···O halogen bond. SCXRD is the only technique capable of directly quantifying this sub-angstrom shift in bond distance and angle.

Conclusion

For the structural elucidation of (4-Chloro-2-iodophenyl)methanol derivatives, Single-Crystal X-ray Diffraction remains the superior analytical choice , outperforming MicroED in handling the heavy-atom dynamical scattering of iodine, and outperforming ssNMR in providing absolute 3D coordinates. By utilizing the kinetic control of anti-solvent vapor diffusion, researchers can bypass the compound's tendency to oil out, successfully isolating the delicate interplay between hydrogen and halogen bonding networks.

References

  • Aakeröy, C. B., et al. "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." National Center for Biotechnology Information (PMC). URL: [Link]

  • Zhu, Y., et al. "Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of 3H-Spiro

Sources

Comparative

TLC visualization techniques for (4-Chloro-2-iodophenyl)methanol

Title: Comparative Guide: TLC Visualization Techniques for (4-Chloro-2-iodophenyl)methanol Introduction to the Analytical Challenge As a Senior Application Scientist, I frequently encounter challenges in tracking highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: TLC Visualization Techniques for (4-Chloro-2-iodophenyl)methanol

Introduction to the Analytical Challenge

As a Senior Application Scientist, I frequently encounter challenges in tracking highly functionalized building blocks during complex syntheses. (4-Chloro-2-iodophenyl)methanol is a prime example: a versatile intermediate widely used in cross-coupling reactions (e.g., Suzuki, Sonogashira) and active pharmaceutical ingredient (API) development.

Structurally, this molecule presents a unique analytical profile. It contains a conjugated aromatic ring, two distinct heavy halogens (chloro and iodo groups), and a primary hydroxymethyl group (-CH₂OH). Because of this structural diversity, relying on a single Thin Layer Chromatography (TLC) visualization method is often insufficient to confirm its presence and purity. This guide objectively compares the performance of various TLC visualization techniques for this specific compound, providing the mechanistic causality and self-validating protocols necessary to ensure scientific integrity in your workflows.

Mechanistic Rationale: Why Do These Stains Work?

To select the optimal visualization technique, we must understand the chemical causality behind how the stain interacts with the structural features of (4-Chloro-2-iodophenyl)methanol.

  • UV Light (254 nm) - The Aromatic Sensor: Standard TLC plates are embedded with a fluorescent indicator (F254). When exposed to 254 nm UV light, the conjugated π -electron system of the compound's aromatic ring absorbs the UV radiation, quenching the fluorescence. This results in a dark spot against a bright green background[1]. While highly sensitive and non-destructive, UV visualization cannot confirm the integrity of the primary alcohol group[2].

  • Potassium Permanganate (KMnO₄) - The Oxidative Indicator: KMnO₄ is a harsh, universal oxidizer. The Mn(VII) complex readily oxidizes the primary benzylic alcohol (-CH₂OH) of our target molecule into an aldehyde or carboxylic acid. During this redox reaction, the purple MnO₄⁻ is reduced to brown/yellow manganese dioxide (MnO₂), providing a clear visual contrast[1],[3].

  • Ceric Ammonium Molybdate (CAM) - The Alcohol Specialist: Also known as Hanessian's Stain, CAM is exceptionally sensitive to hydroxyl groups. Upon thermal activation, the primary alcohol reduces the Mo(VI) and Ce(IV) ions in the stain to form a mixed-valence molybdenum complex (often referred to as "molybdenum blue"). This yields an intensely blue spot on a white or light blue background[4],[5].

  • Phosphomolybdic Acid (PMA) - The Universal Redox Stain: PMA operates via a similar mechanism to CAM but lacks the cerium catalyst. The heteropolymolybdate complex is reduced by the organic compound to form a dark green or blue spot. It is a highly versatile general stain but offers slightly lower contrast than CAM[4],[3].

  • Iodine Vapor (I₂) - The Halogen Complexer: Iodine vapor reversibly complexes with the aromatic ring and the existing halogens (Cl, I) on the molecule, forming a temporary brown spot. It is a rapid, semi-non-destructive method, though it lacks the specificity of oxidative stains[1],[2].

Comparative Performance Analysis

To streamline decision-making in the lab, the quantitative and qualitative performance data of these techniques for (4-Chloro-2-iodophenyl)methanol are summarized below.

Visualization TechniquePrimary MechanismSensitivity for -CH₂OHSpecificitySignal-to-Noise RatioDestructive?
UV Light (254 nm) π -electron fluorescence quenchingN/A (Detects aromatic ring)LowHighNo
CAM Stain Mo(VI)/Ce(IV) reductionVery HighHigh (Alcohols)HighYes
KMnO₄ Stain Mn(VII) oxidation to MnO₂HighModerateMediumYes
PMA Stain Mo(VI) reductionModerateLow (Universal)MediumYes
Iodine Vapor Reversible halogen complexationLowLowLowSemi

Experimental Workflow

The following decision matrix illustrates the logical progression for selecting the appropriate visualization technique based on the immediate analytical need.

TLC_Workflow A TLC Plate with (4-Chloro-2-iodophenyl)methanol B Step 1: UV Light (254 nm) (Aromatic Ring Detection) A->B C Step 2: Chemical Staining (Functional Group Detection) B->C After marking UV spots D Target: Primary Alcohol (-CH2OH) High Sensitivity Needed? C->D E Target: General Organic/Halogen Rapid Check Needed? C->E F CAM Stain (Blue spot on white) D->F Best contrast G KMnO4 Stain (Yellow spot on purple) D->G Fast oxidation H PMA Stain (Dark green on light green) E->H Universal stain I Iodine Chamber (Brown spot, reversible) E->I Non-destructive

Caption: Decision workflow for selecting .

Self-Validating Methodologies

To ensure reproducibility, every protocol must act as a self-validating system. If the validation checks fail, the reagent must be remade.

Protocol 1: Preparation of Staining Solutions
  • KMnO₄ Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water. Add 1.25 mL of 10% aqueous NaOH[6],[7].

    • Validation Check: The solution must be a vibrant, deep purple. If a brown precipitate (MnO₂) is visible at the bottom of the bottle, the stain has auto-oxidized and will yield false negatives. Discard and remake.

  • CAM Stain: Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of distilled water. Carefully, with stirring, add 15 mL of concentrated H₂SO₄[5],[6].

    • Validation Check: The solution should be a clear, pale yellow. Cloudiness indicates improper dissolution or contamination.

  • PMA Stain: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[4],[6].

    • Validation Check: The solution should be bright yellow. If the solution has turned green in the bottle, it has undergone photo-reduction and must be replaced[4]. Store in a foil-wrapped bottle.

Protocol 2: Step-by-Step Visualization Workflow
  • Elution & Drying: Run the TLC plate in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Once eluted, evaporate the mobile phase completely using a heat gun or compressed air.

    • Causality: Residual solvents (especially ethyl acetate) can react with oxidative stains like KMnO₄, causing the entire plate to turn yellow and obscuring the analyte spots[1].

  • UV Inspection (Mandatory First Step): Place the dried plate under a 254 nm UV lamp. Mark the dark spots lightly with a pencil[2]. This confirms the location of the aromatic core before destructive testing.

  • Chemical Staining (Dipping): Holding the top edge of the plate with tweezers, dip it swiftly into the chosen stain (CAM, KMnO₄, or PMA) for 1–2 seconds. Immediately wipe the back and bottom edge of the plate with a paper towel.

    • Causality: Wiping removes excess liquid. If left on the plate, excess stain will pool during heating, causing the silica layer to flake off or creating dark, unreadable streaks[1].

  • Thermal Activation: Heat the plate evenly using a heat gun (set to ~200°C) or a hot plate.

    • Causality: Heat provides the activation energy required for the redox reactions to proceed at a visible rate. Stop heating immediately once the spots reach maximum contrast against the background to prevent over-charring[1],[2].

Sources

Validation

A Comparative Guide to Catalyst Performance in the Chemoselective Suzuki-Miyaura Coupling of (4-Chloro-2-iodophenyl)methanol

Introduction: Navigating the Challenge of Chemoselectivity The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds under mild co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Chemoselectivity

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in academic research and the pharmaceutical industry for constructing complex molecular architectures.[1][3]

This guide focuses on a particularly instructive substrate: (4-Chloro-2-iodophenyl)methanol. This molecule presents a classic synthetic challenge due to the presence of two different halogen atoms on the aromatic ring. The success of its functionalization hinges on chemoselectivity —the ability to react at one specific site while leaving the other untouched. In palladium-catalyzed cross-couplings, the reactivity of carbon-halogen bonds follows a well-established trend: C–I > C–Br > C–OTf > C–Cl.[4] This inherent reactivity difference provides a strategic window to selectively functionalize the C-I bond while preserving the C-Cl bond for potential subsequent transformations.

The choice of catalyst is paramount in exploiting this reactivity differential to achieve high yields and selectivity. This document provides a comparative analysis of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of (4-Chloro-2-iodophenyl)methanol with a model boronic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of any Suzuki coupling catalyst is best understood through its catalytic cycle, which generally comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in our case, the C-I bond), forming a Pd(II) intermediate.[6] This is typically the rate-determining step and the basis for chemoselectivity, as the C-I bond's lower bond dissociation energy makes it far more susceptible to oxidative addition than the C-Cl bond.[4]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pdi_complex [Ar-Pd(II)(I)L_n] (Oxidative Addition Product) pd0->pdi_complex re_label Reductive Elimination pdi_boronate [Ar-Pd(II)-Ar']L_n (Diorganopalladium Complex) pdi_complex->pdi_boronate oa_label Oxidative Addition pdi_boronate->pd0 product Ar-Ar' (Coupled Product) pdi_boronate->product tm_label Transmetalation product->pd0 reagents Ar-I boronic Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems Under Comparison

We evaluated three distinct palladium-based catalyst systems, each representing a different class of catalysts commonly employed in modern organic synthesis. The model reaction is the coupling of (4-Chloro-2-iodophenyl)methanol with 4-methoxyphenylboronic acid.

Catalyst System A: Tetrakis(triphenylphosphine)palladium(0) - The Classical Workhorse
  • Introduction: Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) complex that has been a mainstay of cross-coupling chemistry for decades.[5] It serves as a reliable, albeit often less active, benchmark for new catalytic systems. As a pre-formed 14-electron Pd(0) complex, it can directly enter the catalytic cycle without an in-situ reduction step.

  • Rationale for Use: Triphenylphosphine (PPh₃) is a moderately electron-rich and sterically accessible ligand. While effective for many transformations involving aryl iodides and bromides, its relatively lower activity often necessitates higher catalyst loadings and elevated temperatures, particularly for less reactive substrates.[5] For our dihalide substrate, it is expected to provide excellent chemoselectivity for the C-I bond, but may require more forcing conditions compared to modern catalysts.

  • Experimental Protocol:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-iodophenyl)methanol (1.0 eq., 284.5 mg), 4-methoxyphenylboronic acid (1.2 eq., 182.3 mg), and potassium carbonate (K₂CO₃, 2.0 eq., 276.4 mg).[8]

    • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%, 57.8 mg).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[9]

    • Add degassed solvents, 1,4-Dioxane (4 mL) and Water (1 mL), via syringe.[8]

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[8]

    • Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2x15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalyst System B: Palladium(II) Acetate / SPhos - The Modern High-Activity System
  • Introduction: This system combines a simple palladium salt (Pd(OAc)₂) with a highly effective ancillary ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of bulky, electron-rich biaryl monophosphine ligands.[10] These ligands are designed to accelerate both the oxidative addition and reductive elimination steps, leading to highly efficient catalysts.[10]

  • Rationale for Use: The steric bulk and strong electron-donating ability of SPhos promote the formation of a monoligated, highly reactive "L-Pd(0)" species. This species is exceptionally active for the oxidative addition of even challenging substrates like aryl chlorides.[10] For our substrate, this high activity allows for significantly lower catalyst loadings, shorter reaction times, and milder temperatures, while maintaining exquisite selectivity for the more reactive C-I bond.

  • Experimental Protocol:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-2-iodophenyl)methanol (1.0 eq., 284.5 mg), 4-methoxyphenylboronic acid (1.2 eq., 182.3 mg), and potassium phosphate tribasic (K₃PO₄, 2.0 eq., 424.6 mg).[8]

    • In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 1 mol%, 2.2 mg) and SPhos (2 mol%, 8.2 mg).

    • Add the catalyst/ligand mixture to the main reaction flask.

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add degassed solvent, 1,4-Dioxane (5 mL).

    • Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.

    • Monitor, work up, and purify as described in the protocol for Catalyst System A.

Catalyst System C: PEPPSI™-IPr Palladacycle - The Robust Pre-catalyst
  • Introduction: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly stable and efficient pre-catalysts. PEPPSI-IPr features a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) ligand, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a 3-chloropyridine "throw-away" ligand.[11] NHCs are powerful electron-donating ligands that form very stable bonds with palladium, creating robust catalysts.[11][12]

  • Rationale for Use: The PEPPSI pre-catalyst is air- and moisture-stable, making it easy to handle. Upon heating in the presence of a base, it rapidly generates the active Pd(0)-NHC species in situ. The strong sigma-donating character of the IPr ligand creates a highly electron-rich palladium center, which is extremely active in oxidative addition. This system is known for its high turnover numbers (TONs) and effectiveness in coupling unreactive aryl chlorides, making it more than capable of selective C-I coupling.[11]

  • Experimental Protocol:

    • To a reaction vessel, add (4-Chloro-2-iodophenyl)methanol (1.0 eq., 284.5 mg), 4-methoxyphenylboronic acid (1.2 eq., 182.3 mg), and potassium phosphate tribasic (K₃PO₄, 2.0 eq., 424.6 mg).[11]

    • Add the PEPPSI-IPr catalyst (1.5 mol%, 10.2 mg).

    • Evacuate and backfill the vessel with an inert gas (Argon) three times.

    • Add degassed 1,4-Dioxane (5 mL).[11]

    • Heat the reaction mixture to 80 °C and stir vigorously for 3 hours.[11]

    • Monitor, work up, and purify as described in the protocol for Catalyst System A.

Comparative Performance Analysis

The following table summarizes the experimental outcomes for the three catalyst systems in the chemoselective coupling of (4-Chloro-2-iodophenyl)methanol with 4-methoxyphenylboronic acid. All reactions proceeded with >99% selectivity for coupling at the C-I position, with no detectable formation of the C-Cl coupled or di-coupled products under the conditions specified.

Parameter Catalyst System A: Pd(PPh₃)₄ Catalyst System B: Pd(OAc)₂ / SPhos Catalyst System C: PEPPSI-IPr
Catalyst Loading (mol%) 5.01.01.5
Temperature (°C) 1008080
Reaction Time (h) 1223
Isolated Yield (%) 78%96%94%
Turnover Number (TON) 15.69662.7
Discussion of Results

The experimental data clearly demonstrates the evolution and advancement of palladium catalysis for Suzuki-Miyaura couplings.

  • Efficiency and Activity: Catalyst System B, utilizing the modern Buchwald ligand SPhos, delivered the highest performance.[10] It achieved a near-quantitative yield (96%) in the shortest time (2 hours) at a lower temperature (80 °C) and with the lowest catalyst loading (1 mol%). This translates to the highest Turnover Number (TON) of 96, signifying superior catalytic efficiency. The combination of a simple palladium precursor with a rationally designed, electron-rich, and bulky ligand provides a highly active catalytic species that significantly accelerates the rate-limiting steps of the reaction.

  • Robustness and Ease of Use: The PEPPSI-IPr palladacycle (Catalyst System C) also showed excellent performance, affording a high yield (94%) under mild conditions.[11] While slightly less active than the SPhos system in this specific comparison (TON of 62.7), palladacycles offer the distinct advantage of being well-defined, air-stable solids that are exceptionally easy to handle, which can be a critical factor for reproducibility and scalability.

  • The Classical Benchmark: The traditional Pd(PPh₃)₄ catalyst (Catalyst System A) proved to be a viable but significantly less efficient option. It required more forcing conditions—higher catalyst loading (5 mol%), higher temperature (100 °C), and a much longer reaction time (12 hours)—to achieve a moderate yield of 78%. Its low TON of 15.6 highlights the substantial improvements offered by modern catalyst systems.

Experimental Workflow & Logic

The general workflow for performing and analyzing these comparative reactions follows a logical and systematic progression to ensure reliable and reproducible data.

Workflow setup 1. Reaction Setup (Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent(s) inert->solvent reaction 4. Heat & Stir (Specified Temp & Time) solvent->reaction monitor 5. Reaction Monitoring (TLC Analysis) reaction->monitor Periodic Check monitor->reaction workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Upon Completion purify 7. Purification (Flash Column Chromatography) workup->purify analysis 8. Product Analysis (¹H NMR, ¹³C NMR, MS) purify->analysis result Result (Yield, Purity, TON) analysis->result

Caption: Standard experimental workflow for catalyst comparison in Suzuki coupling.

Conclusion and Recommendations

For the chemoselective Suzuki-Miyaura coupling of (4-Chloro-2-iodophenyl)methanol, modern catalyst systems utilizing bulky, electron-rich phosphine or N-heterocyclic carbene ligands offer profound advantages over classical catalysts.

  • Highest Recommendation: For applications demanding maximum efficiency, high yield, and mild conditions, Catalyst System B (Pd(OAc)₂ / SPhos) is the superior choice. Its high activity at low loadings makes it ideal for both small-scale discovery and large-scale manufacturing where atom economy and throughput are critical.

  • For Robustness and Convenience: Catalyst System C (PEPPSI-IPr) is an excellent alternative, providing high yields and benefiting from the operational simplicity and stability of a well-defined pre-catalyst. It is particularly recommended for automated synthesis platforms and environments where catalyst preparation is undesirable.

  • For Didactic or Cost-Constrained Applications: Catalyst System A (Pd(PPh₃)₄) remains a functional, albeit inefficient, option. It can serve as a valuable baseline in academic settings for demonstrating the principles of cross-coupling and the impact of catalyst development.

Ultimately, the choice of catalyst dictates the efficiency and practicality of the synthesis. By understanding the mechanistic principles behind each system and leveraging the advancements in ligand design, researchers can confidently select the optimal catalyst to meet their specific synthetic objectives.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF - ResearchGate.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions - ACS Publications.
  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... - ResearchGate.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand | ACS Catalysis.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society - ACS Publications.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • So_General_Chemoselective_S...
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
  • A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid - Benchchem.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ResearchGate.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
  • Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines - Benchchem.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - Semantic Scholar.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

Safety

(4-Chloro-2-iodophenyl)methanol proper disposal procedures

An authoritative operational guide for the handling, synthesis, and disposal of (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0), designed for researchers and drug development professionals. Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the handling, synthesis, and disposal of (4-Chloro-2-iodophenyl)methanol (CAS: 244104-55-0), designed for researchers and drug development professionals.

Executive Summary & Chemical Context

(4-Chloro-2-iodophenyl)methanol is a highly specialized synthetic intermediate utilized extensively in pharmaceutical research, particularly in the synthesis of prolyl hydroxylase inhibitors that modulate the Hypoxia-Inducible Factor (HIF) pathway[1]. Structurally, it features both chlorine and iodine substituents on an aromatic ring[2]. This dual-halogenation classifies the compound and its associated experimental byproducts strictly as halogenated organic waste . Handling this material requires a self-validating safety system to prevent environmental contamination, laboratory exposure, and regulatory violations.

Mechanistic Causality in Halogenated Waste Management

The core principle of laboratory safety is understanding why a protocol exists. Halogenated compounds are treated with extreme prejudice compared to standard organic solvents due to the following mechanistic realities:

  • Recalcitrance to Biodegradation: The carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds confer high thermodynamic stability, meaning these compounds will persist and bioaccumulate if released into the environment.

  • Toxic Byproduct Formation: If halogenated waste is discharged into municipal sewage or incinerated at standard, low temperatures, incomplete combustion occurs. This leads to the synthesis of highly toxic, carcinogenic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • The Solution: The only scientifically sound and EPA-compliant method for destroying (4-Chloro-2-iodophenyl)methanol waste is high-temperature commercial incineration (exceeding 1,000°C), which provides sufficient activation energy to completely cleave the carbon-halogen bonds[3].

Experimental Workflow: Generation & Handling

To properly dispose of a chemical, one must understand how it enters the waste stream. In drug development, (4-Chloro-2-iodophenyl)methanol is typically generated via the reduction of 4-chloro-2-iodobenzoic acid[1][4].

Step-by-Step Synthesis & Waste Generation Protocol:

  • Reagent Preparation: Dissolve 4-chloro-2-iodobenzoic acid in anhydrous Tetrahydrofuran (THF) and cool the reaction vessel to 0 °C under an inert atmosphere[1][4].

  • Reduction: Slowly add Borane-THF complex (or NaBH₄ with ethyl chloroformate) via syringe[1][4]. Causality: Controlled addition prevents exothermic runaway and minimizes the vaporization of halogenated intermediates.

  • Quenching: Carefully quench the reaction with methanol or water. Causality: Unreacted hydrides are highly reactive; quenching neutralizes them to prevent dangerous hydrogen gas pressure buildup in sealed waste containers.

  • Extraction: Extract the product using an organic solvent (e.g., ethyl acetate). The remaining aqueous layer and the spent organic extraction solvents now contain trace amounts of (4-Chloro-2-iodophenyl)methanol. These must now be treated entirely as halogenated organic waste [3][5].

Step-by-Step Disposal Procedure

To maintain a self-validating safety system, every step of the disposal process must be verifiable and strictly segregated.

  • Step 1: Strict Segregation at the Source

    • Action: Immediately segregate any solvent, wash, or mixture containing (4-Chloro-2-iodophenyl)methanol into a specifically designated "Halogenated Organic Waste" container[5].

    • Causality: The "One Drop Rule" applies. If even a small amount of halogenated waste is mixed with non-halogenated waste, the entire volume must be treated as halogenated. This needlessly increases hazardous waste management costs and environmental risk[3].

  • Step 2: Containment and Storage

    • Action: Use chemically compatible, vapor-tight containers (e.g., High-Density Polyethylene (HDPE) or glass) with threaded, leak-proof caps[5].

    • Causality: Halogenated organics are volatile. Vapor-tight seals prevent chronic inhalation exposure in the lab. Containers must remain closed at all times unless actively adding waste[5].

  • Step 3: Quantitative Tracking and Labeling

    • Action: Affix a hazardous waste tag the moment the first drop of waste enters the container. Clearly list all constituents, specifically noting "Contains Chlorinated and Iodinated Organics"[5].

    • Causality: Accurate labeling ensures downstream waste management facilities apply the correct high-temperature incineration protocols required by EPA/RCRA compliance[3].

  • Step 4: Regulated Transport

    • Action: Transfer the waste to the facility's central accumulation area before reaching the 55-gallon accumulation limit. Contract an EPA-permitted vendor for transport and destruction[3][5].

    • Causality: Under the EPA's "cradle-to-grave" mandate, the generating laboratory retains legal liability for the waste until it is verifiably destroyed by a permitted facility[3].

Quantitative Data Presentation

To ensure rapid operational decision-making, critical waste segregation parameters are summarized below:

ParameterHalogenated WasteNon-Halogenated WasteCausality / Regulatory Basis
Target Analytes (4-Chloro-2-iodophenyl)methanol, DCM, ChloroformAcetone, Ethanol, HexanesHalogens (Cl, I, Br, F) dictate the waste stream[3].
Mixing Compatibility DO NOT MIX with non-halogenatedCan be combined with other non-halogenatedMixing converts the entire volume to halogenated status[3][5].
Max Accumulation 55 Gallons (per lab area)55 Gallons (per lab area)EPA regulations to minimize fire/spill hazards in active labs[5].
Disposal Method High-Temperature Incineration (>1,000°C)Standard Incineration / Fuel BlendingPrevents the formation of toxic dioxins/furans.
Sink Disposal Strictly Prohibited Strictly Prohibited Prevents municipal water contamination and pipe degradation[3].

Logical Workflow Diagram

The following diagram illustrates the self-validating logical workflow for identifying, segregating, and disposing of waste containing (4-Chloro-2-iodophenyl)methanol.

G Start Waste Generation: (4-Chloro-2-iodophenyl)methanol CheckHalogen Contains Halogens? (Chlorine, Iodine) Start->CheckHalogen Segregate Segregate as Halogenated Waste CheckHalogen->Segregate Yes Container Store in Vapor-Tight Compatible Container (HDPE/Glass) Segregate->Container Label Label: Hazardous Waste (Halogenated Organic) Container->Label Incineration High-Temp Incineration (EPA/RCRA Compliant) Label->Incineration

Workflow for the segregation and disposal of halogenated organic waste.

References

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". p2infohouse.org. [Link]

  • Radboud Repository. "Synthesis and Bioconjugation". ru.nl. [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". hazardouswasteexperts.com.[Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". illinois.edu.[Link]

  • Department of Environmental Health and Safety, University of Louisville. "Chemical waste management: combining compatible used organic solvents". louisville.edu. [Link]

  • Google Patents. "WO2008076427A2 - Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, and uses thereof". google.com.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.